VPC-3033
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C21H14O2 |
|---|---|
分子量 |
298.3 g/mol |
IUPAC名 |
10-[(3-hydroxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H |
InChIキー |
KGQNBZACENOOOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)O)C4=CC=CC=C4C2=O |
製品の起源 |
United States |
Foundational & Exploratory
The Mechanism of Action of VPC-3033: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-3033 is a novel small molecule antagonist of the androgen receptor (AR), a key driver in the progression of prostate cancer.[1][2] Developed as a potential therapeutic for advanced prostate cancer, particularly castration-resistant prostate cancer (CRPC), this compound exhibits a multi-faceted mechanism of action that distinguishes it from earlier generations of anti-androgen therapies. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by experimental data, detailed protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism: competitive inhibition of the androgen receptor and subsequent induction of its degradation. This dual action not only prevents the activation of the AR by androgens but also reduces the total cellular pool of the receptor, thereby providing a more profound and sustained inhibition of AR signaling.
Androgen Receptor Antagonism
This compound acts as a direct competitive antagonist of the androgen receptor. It binds to the hormone-binding pocket (HBP) of the AR, the same site where endogenous androgens like dihydrotestosterone (DHT) bind.[3] By occupying this pocket, this compound prevents the conformational changes in the AR that are necessary for its activation and subsequent translocation to the nucleus.
Inhibition of AR Transcriptional Activity
Upon binding to the AR, this compound effectively inhibits its transcriptional activity.[1][2] This has been demonstrated through reporter gene assays where this compound was shown to suppress the expression of genes regulated by androgen response elements (AREs). This inhibition of transcriptional activity is a direct consequence of its antagonistic binding to the AR, preventing the recruitment of co-activators and the initiation of gene transcription.
Induction of Androgen Receptor Degradation
A key feature of this compound's mechanism of action is its ability to induce the degradation of the androgen receptor.[1][2] Unlike some other AR antagonists that merely block the receptor's function, this compound marks the AR for destruction by the cellular protein degradation machinery. This leads to a significant reduction in the overall levels of AR protein within the cancer cells. The degradation of the AR is mediated by the ubiquitin-proteasome pathway.[4][5][6][7][8] While the specific E3 ubiquitin ligase complex involved in this compound-mediated AR degradation has not been fully elucidated in the provided search results, the process is consistent with the established mechanisms of targeted protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity.
| Parameter | Value | Cell Line/System | Reference |
| DHT Replacement Potency (IC50) | 0.625 - 2.5 µM | Not specified | [1][2] |
| AR Transcriptional Activity Inhibition (IC50) | 0.3 µM | Not specified | [1][2] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflows for this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Androgen Receptor Competitive Binding Assay
Objective: To determine the ability of this compound to compete with the natural ligand DHT for binding to the androgen receptor.
Materials:
-
Prostate cancer cells expressing AR (e.g., LNCaP)
-
Radiolabeled DHT (e.g., [3H]-DHT)
-
This compound
-
Lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Cell Lysate Preparation:
-
Culture LNCaP cells to 80-90% confluency.
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the AR.
-
-
Competition Binding:
-
In a multi-well plate, add a constant concentration of radiolabeled DHT to each well.
-
Add increasing concentrations of this compound or a vehicle control to the wells.
-
Add the cell lysate to each well and incubate at 4°C for a specified time (e.g., 18 hours) to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the AR-bound radiolabeled DHT from the free radiolabeled DHT using a method such as dextran-coated charcoal or filtration.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of bound radiolabeled DHT against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of radiolabeled DHT to the AR.
-
AR Transcriptional Activity Assay
Objective: To measure the effect of this compound on the transcriptional activity of the androgen receptor.
Materials:
-
MDA-kb2 cell line (stably transfected with an MMTV promoter-driven luciferase reporter gene)
-
DHT
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Seeding:
-
Culture MDA-kb2 cells in appropriate medium.
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a constant concentration of DHT to induce AR transcriptional activity.
-
Concurrently, treat the cells with increasing concentrations of this compound or a vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration).
-
Plot the percentage of AR transcriptional activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the DHT-induced luciferase activity.
-
AR Degradation Assay (Western Blot)
Objective: To determine the effect of this compound on the protein levels of the androgen receptor.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
This compound
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against AR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture prostate cancer cells to a suitable confluency.
-
Treat the cells with a specific concentration of this compound for various time points (e.g., 0, 4, 8, 12, 24 hours) or with increasing concentrations of this compound for a fixed time point.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in lysis buffer and collect the total protein.
-
Quantify the protein concentration using a standard protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative AR protein levels.
-
Conclusion
This compound represents a significant advancement in the development of androgen receptor antagonists. Its dual mechanism of action, combining competitive inhibition of AR with the induction of its degradation, offers a more comprehensive and potentially more durable suppression of AR signaling. This is particularly relevant in the context of castration-resistant prostate cancer, where resistance to conventional anti-androgen therapies often emerges. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals working to further characterize and develop this promising class of therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
The Discovery and Synthesis of VPC-3033: A Novel Androgen Receptor Antagonist for Advanced Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-3033 is a novel, non-steroidal small molecule that has emerged as a potent antagonist of the Androgen Receptor (AR). Its unique mechanism of action, which includes both inhibition of AR transcriptional activity and induction of AR protein degradation, positions it as a promising therapeutic candidate for the treatment of advanced prostate cancer, particularly in cases that have developed resistance to current anti-androgen therapies like enzalutamide. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its biological activity.
Discovery of this compound
The discovery of this compound was the result of a systematic drug discovery campaign that combined computational modeling with experimental screening to identify novel chemical scaffolds targeting the androgen receptor. The process began with the virtual screening of a large compound library against the ligand-binding domain (LBD) of the AR. This was followed by a series of biological assays to validate the in silico hits and identify compounds with the desired antagonistic activity.
This compound, a 10-benzylidene-10H-anthracen-9-one derivative, was identified as a lead compound from this screening process.[1] It demonstrated strong potency in displacing dihydrotestosterone (DHT) from the AR and effectively inhibited AR transcriptional activity.[1][2] Notably, this compound also induced significant degradation of the AR protein, a mechanism distinct from many existing AR antagonists.[1][2]
Drug Discovery Workflow
The discovery of this compound followed a typical workflow for the identification of small molecule inhibitors. This multi-step process is outlined in the diagram below.
Synthesis of this compound
This compound belongs to the class of 10-benzylidene-10H-anthracen-9-ones. The general synthesis of these compounds involves a base-catalyzed aldol condensation between anthrone and a substituted benzaldehyde.
General Synthetic Protocol
A solution of anthrone and a substituted benzaldehyde (1:1 molar ratio) in a suitable solvent, such as ethanol or acetic acid, is treated with a catalytic amount of a base, typically piperidine or sodium hydroxide. The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.
Note: The specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature. The above represents a general method for the synthesis of the 10-benzylidene-10H-anthracen-9-one scaffold.
Biological Activity and Data Presentation
This compound has demonstrated significant activity in a range of preclinical assays, highlighting its potential as a potent AR antagonist. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | IC50 (µM) | Reference |
| AR Transcriptional Activity | LNCaP | 0.3 | [3] |
| DHT Competition Binding | - | 0.625 - 2.5 | [3] |
| Cell Viability | LNCaP | ~1-5 | [4][5] |
| Cell Viability | Enzalutamide-Resistant LNCaP | ~5-10 | [6][7] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Conditions | Reference |
| Clearance | Rapid | In vivo mouse model | [2] |
| Major Metabolite | Glucuronide conjugate | In vivo mouse model | [2] |
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound exerts its effects by targeting the androgen receptor signaling pathway, which plays a crucial role in the growth and survival of prostate cancer cells. The diagram below illustrates the canonical AR signaling pathway and the points of intervention for antagonists like this compound.
In the absence of a ligand, the androgen receptor (AR) is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, such as dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. This compound disrupts this pathway by competitively binding to the AR, preventing its activation and nuclear translocation. Furthermore, it promotes the degradation of the AR protein, reducing the overall levels of the receptor available for signaling.
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the activity of this compound.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
Materials:
-
Prostate cancer cell line expressing AR (e.g., LNCaP)
-
AR-responsive luciferase reporter plasmid (e.g., pGL3-PSA-Luc)
-
Control Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Cell culture medium and supplements
-
Dihydrotestosterone (DHT)
-
This compound
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours, replace the medium with a fresh medium containing different concentrations of this compound or vehicle control (DMSO).
-
After a 1-hour pre-incubation with the compound, stimulate the cells with 0.1 nM DHT.
-
Incubate the cells for an additional 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the Dual-Luciferase® Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percent inhibition of AR transcriptional activity for each concentration of this compound and determine the IC50 value.[2][8]
DHT Competition Binding Assay
This assay determines the ability of a compound to compete with the natural ligand, DHT, for binding to the androgen receptor.
Materials:
-
Purified recombinant human AR protein
-
[³H]-DHT (radiolabeled dihydrotestosterone)
-
This compound
-
Scintillation fluid
-
Scintillation counter
-
Assay buffer (e.g., TEG buffer with protease inhibitors)
Protocol:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the purified AR protein, a fixed concentration of [³H]-DHT (typically at its Kd), and the different concentrations of this compound or vehicle control.
-
Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separate the bound from the unbound [³H]-DHT using a method such as dextran-coated charcoal or a filter-binding assay.
-
Add scintillation fluid to the wells containing the bound [³H]-DHT.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent displacement of [³H]-DHT for each concentration of this compound and determine the IC50 value.[9][10][11]
Cell Viability Assay (MTT or CellTiter-Glo® Assay)
This assay assesses the effect of a compound on the proliferation and viability of cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, enzalutamide-resistant LNCaP)
-
Cell culture medium and supplements
-
This compound
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Spectrophotometer or luminometer
Protocol:
-
Seed the prostate cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
Calculate the percent cell viability for each concentration of this compound relative to the vehicle-treated control cells and determine the IC50 value.[12]
Conclusion and Future Directions
This compound represents a significant advancement in the development of androgen receptor antagonists. Its dual mechanism of action, involving both the inhibition of AR transcriptional activity and the promotion of AR degradation, offers a potential advantage over existing therapies, particularly in the context of drug resistance. The preclinical data summarized in this guide highlight the potent anti-cancer activity of this compound in both androgen-sensitive and enzalutamide-resistant prostate cancer models.
Further research is warranted to fully elucidate the molecular details of this compound's interaction with the androgen receptor and the downstream consequences of its action. In vivo efficacy studies in various preclinical models of advanced prostate cancer, along with comprehensive toxicology and pharmacokinetic profiling, will be crucial for its continued development as a potential therapeutic agent for patients with advanced prostate cancer.
References
- 1. In vivo bioavailability and pharmacokinetics of a c-MYC antisense phosphorodiamidate morpholino oligomer, AVI-4126, in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102304159B - Method for preparing albiflorin and paeoniflorin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical role of androgen receptor level in prostate cancer cell resistance to new generation antiandrogen enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of androgen receptor activity by reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. policycommons.net [policycommons.net]
- 10. Ligand competition binding assay for the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 12. researchgate.net [researchgate.net]
The Role of VPC-3033 in Prostate Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health challenge, with the androgen receptor (AR) continuing to be a pivotal therapeutic target. While androgen deprivation therapy and second-generation antiandrogens like enzalutamide have improved patient outcomes, the emergence of resistance, often driven by AR mutations or overexpression, necessitates the development of novel therapeutic strategies. VPC-3033 has emerged as a promising small molecule antagonist of the androgen receptor with a distinct mechanism of action that offers potential advantages in overcoming resistance. This technical guide provides an in-depth overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.
Core Mechanism of Action
This compound is a potent androgen receptor antagonist that not only competitively inhibits the binding of androgens to the AR but also promotes the degradation of the AR protein.[1][2] This dual mechanism is particularly significant in the context of castration-resistant prostate cancer (CRPC), where AR overexpression is a common resistance mechanism. By inducing AR degradation, this compound can effectively reduce the total cellular pool of the receptor, thereby mitigating the effects of AR amplification.[3] Furthermore, this compound has demonstrated efficacy in prostate cancer cells that have developed resistance to enzalutamide, highlighting its potential to treat advanced and resistant forms of the disease.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on this compound, providing a clear comparison of its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (AR Transcriptional Activity) | 0.3 µM | LNCaP | [1][2] |
| IC50 (DHT Replacement Potency) | 0.625-2.5 µM | Not Specified | [1][2] |
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | p-value | Reference |
| Vehicle Control | - | - | - | [4] |
| This compound | 10 mg/kg | Significant reduction vs. control | P < 0.05 to P < 0.001 | [4] |
Signaling Pathway
This compound exerts its effects by directly targeting the androgen receptor signaling pathway. In a normal state, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to its dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that promote prostate cancer cell growth and survival, such as prostate-specific antigen (PSA).
This compound disrupts this pathway at multiple points. Firstly, it acts as a competitive antagonist, preventing DHT from binding to the AR. Secondly, and more critically, it induces the degradation of the AR protein, likely through the ubiquitin-proteasome pathway. This reduces the overall levels of AR available to be activated, even in the presence of high androgen levels or in cells overexpressing the receptor.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is used to quantify the ability of this compound to inhibit the transcriptional activity of the androgen receptor.
1. Cell Culture and Transfection:
- Prostate cancer cells (e.g., LNCaP) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.
- After 24 hours, cells are co-transfected with a luciferase reporter plasmid containing androgen response elements (AREs) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Compound Treatment:
- 24 hours post-transfection, the medium is replaced with a medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
- Cells are then stimulated with a known AR agonist, such as dihydrotestosterone (DHT), at a concentration of 0.1 nM.
- The plates are incubated for an additional 24 hours.
3. Luciferase Activity Measurement:
- The medium is removed, and cells are lysed.
- Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.
- The percentage of inhibition of AR transcriptional activity is calculated relative to the DHT-treated control.
- The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
A[label="1. Seed LNCaP cells in 96-well plates"];
B[label="2. Co-transfect with ARE-luciferase\nand Renilla plasmids"];
C [label="3. Treat with this compound and DHT"];
D [label="4. Incubate for 24 hours"];
E [label="5. Lyse cells and measure\nluciferase activity"];
F [label="6. Normalize and calculate IC50"];
A -> B -> C -> D -> E -> F;
}
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
1. Animal Model:
- Male athymic nude mice (6-8 weeks old) are used.
- LNCaP prostate cancer cells (5 x 10^6 cells in a 1:1 mixture of media and Matrigel) are subcutaneously injected into the flank of each mouse.
2. Tumor Growth and Treatment:
- Tumor growth is monitored regularly using calipers.
- When tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
- This compound is administered to the treatment group (e.g., 10 mg/kg, intraperitoneally, daily), while the control group receives a vehicle.
3. Efficacy Evaluation:
- Tumor volume and body weight are measured twice weekly.
- At the end of the study (e.g., after 21 days), the mice are euthanized, and the tumors are excised and weighed.
- Serum may be collected to measure PSA levels.
4. Data Analysis:
- Tumor growth curves are plotted for both groups.
- The statistical significance of the difference in tumor volume between the treatment and control groups is determined using an appropriate statistical test (e.g., t-test or ANOVA).
node [fillcolor="#34A853", fontcolor="#FFFFFF"];
A[label="1. Inject LNCaP cells subcutaneously\ninto nude mice"];
B[label="2. Monitor tumor growth"];
C [label="3. Randomize mice into treatment\nand control groups"];
D [label="4. Administer this compound or vehicle"];
E [label="5. Measure tumor volume and body weight"];
F [label="6. Excise tumors and analyze data"];
A -> B -> C -> D -> E -> F;
}
Androgen Receptor Degradation Assay (Western Blot)
This assay is used to visualize and quantify the reduction in AR protein levels following treatment with this compound.
1. Cell Culture and Treatment:
- Prostate cancer cells (e.g., LNCaP or enzalutamide-resistant variants) are cultured in 6-well plates.
- Cells are treated with various concentrations of this compound or a vehicle control for different time points (e.g., 4, 8, 16, 24 hours).
2. Protein Extraction:
- Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
- The cell lysates are centrifuged, and the supernatant containing the protein is collected.
- Protein concentration is determined using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- The membrane is incubated with a primary antibody specific for the androgen receptor. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified using densitometry software.
- The level of AR protein is normalized to the loading control to determine the extent of degradation.
node [fillcolor="#FBBC05", fontcolor="#202124"];
A[label="1. Treat prostate cancer cells\nwith this compound"];
B[label="2. Lyse cells and extract proteins"];
C [label="3. Separate proteins by SDS-PAGE"];
D [label="4. Transfer proteins to PVDF membrane"];
E [label="5. Incubate with primary and\nsecondary antibodies"];
F [label="6. Visualize and quantify AR protein levels"];
A -> B -> C -> D -> E -> F;
}
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of prostate cancer, particularly in cases of resistance to current antiandrogen therapies. Its dual mechanism of AR antagonism and degradation offers a significant advantage in overcoming resistance driven by AR overexpression. The preclinical data presented in this guide demonstrate its potent in vitro and in vivo activity.
Future research should focus on a more comprehensive evaluation of this compound's pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. Further investigation into the precise molecular mechanisms of this compound-induced AR degradation could reveal new avenues for therapeutic intervention. Ultimately, the progression of this compound into clinical trials will be crucial to determine its therapeutic potential in patients with advanced and castration-resistant prostate cancer.
References
VPC-3033: A Novel Androgen Receptor Antagonist with Degradation Activity
A Technical Whitepaper on the Inhibition of Androgen Receptor Transcriptional Activity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The androgen receptor (AR) is a critical driver of prostate cancer progression, and targeting its transcriptional activity remains a cornerstone of therapy. However, the emergence of resistance to current antiandrogen treatments necessitates the development of novel therapeutic strategies. VPC-3033 is a first-in-class small molecule that not only competitively antagonizes the androgen receptor but also induces its degradation. This dual mechanism of action provides a promising approach to overcoming resistance and effectively silencing AR signaling. This technical guide provides an in-depth overview of this compound's effect on AR transcriptional activity, detailing the experimental methodologies used for its characterization and presenting key quantitative data.
Mechanism of Action
This compound exerts its effects on androgen receptor transcriptional activity through a dual mechanism:
-
Competitive Antagonism: this compound is a potent antagonist of the androgen receptor. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT). This blockade inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent binding to androgen response elements (AREs) on target genes.
-
Androgen Receptor Degradation: Uniquely, this compound also promotes the degradation of the AR protein. This leads to a reduction in the total cellular levels of the receptor, further diminishing its capacity to drive the transcription of androgen-dependent genes.
This dual action ensures a more complete and sustained inhibition of AR signaling compared to traditional antagonists.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound in inhibiting androgen receptor transcriptional activity and cell growth.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay |
| IC50 (AR Transcriptional Activity) | 0.3 µM | LNCaP | eGFP Reporter Assay |
| IC50 (DHT Replacement) | 0.625 - 2.5 µM | LNCaP | Radioligand Binding Assay |
| Effect on PSA Expression | Dose-dependent decrease | LNCaP | Western Blot / ELISA |
| AR Protein Degradation | Significant at 10 µM | LNCaP | Western Blot |
Table 2: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | IC50 (µM) | Androgen Sensitivity | Notes |
| LNCaP | ~5 µM | Androgen-sensitive | - |
| VCaP | ~7 µM | Androgen-sensitive, AR-overexpressing | - |
| MDV3100-Resistant LNCaP | ~6 µM | Enzalutamide-resistant | Demonstrates efficacy in a resistant setting |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: LNCaP, VCaP, and MDV3100-resistant LNCaP cells were used.
-
Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Androgen Deprivation: For experiments assessing androgen-dependent activity, cells were cultured in phenol red-free RPMI-1640 supplemented with 5% charcoal-stripped FBS for 48-72 hours prior to treatment.
eGFP Reporter Assay for AR Transcriptional Activity
This assay quantifies the transcriptional activity of the androgen receptor.
-
Principle: LNCaP cells were stably transfected with a reporter plasmid containing the enhanced green fluorescent protein (eGFP) gene under the control of an androgen-responsive promoter (e.g., probasin promoter). Activation of the AR leads to the expression of eGFP, which can be quantified.
-
Protocol:
-
Seed LNCaP-eGFP cells in 96-well plates in androgen-deprived medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.01 to 100 µM) in the presence of a stimulating concentration of DHT (e.g., 1 nM).
-
Incubate for 24-48 hours.
-
Measure eGFP fluorescence using a plate reader at an excitation wavelength of 488 nm and an emission wavelength of 509 nm.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the DHT-induced eGFP expression.
-
Western Blotting for AR Degradation and Target Gene Expression
This technique is used to assess the levels of specific proteins.
-
Protocol:
-
Plate LNCaP cells and treat with this compound (e.g., 1, 5, 10 µM) or vehicle control for the desired time (e.g., 24, 48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against AR, PSA, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensity using densitometry software.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed prostate cancer cells in 96-well plates.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Androgen Receptor Signaling and this compound's Mechanism of Action.
Caption: General Experimental Workflow for Characterizing this compound.
Conclusion
This compound represents a significant advancement in the development of androgen receptor-targeted therapies. Its dual mechanism of competitive antagonism and receptor degradation provides a robust and durable inhibition of AR signaling. The data presented herein demonstrates its potent activity in both androgen-sensitive and enzalutamide-resistant prostate cancer models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this and other next-generation AR-targeting compounds.
Preliminary In Vitro Profile of VPC-3033: A Novel Androgen Receptor Antagonist and Degrader
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
VPC-3033 is a novel small molecule that has demonstrated significant potential as a therapeutic agent for advanced prostate cancer, particularly in cases resistant to current anti-androgen therapies. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its mechanism of action as a potent androgen receptor (AR) antagonist and degrader. This guide includes a summary of its biological activity, detailed experimental protocols for key assays, and a visualization of its proposed signaling pathway.
Introduction
The androgen receptor (AR) is a critical driver in the development and progression of prostate cancer. While first and second-generation anti-androgen therapies have shown clinical efficacy, the emergence of resistance, often through AR mutations or overexpression, remains a significant challenge. This compound represents a promising new class of AR antagonists that not only competitively inhibits androgen binding but also promotes the degradation of the AR protein, offering a dual mechanism to overcome resistance.
Biological Activity of this compound
This compound has been shown to be a potent antagonist of the androgen receptor. It effectively displaces dihydrotestosterone (DHT) from the AR, inhibits AR transcriptional activity, and induces the degradation of the AR protein.[1] Notably, it has demonstrated significant activity against prostate cancer cells that are resistant to the second-generation anti-androgen, enzalutamide.[1]
Quantitative Data Summary
The following table summarizes the key in vitro potencies of this compound.
| Assay | IC50 Value | Cell Lines Tested | Reference |
| Androgen DHT Replacement Potency | 0.625 - 2.5 µM | Not specified | [1] |
| AR Transcriptional Activity Inhibition | 0.3 µM | Not specified | [1] |
| Inhibition of Cell Growth (LNCaP) | Data not available | LNCaP (Androgen receptor-positive) | [2] |
| Inhibition of Cell Growth (MDV3100-resistant) | Data not available | MDV3100-resistant (Enzalutamide-resistant) | [2] |
| Inhibition of Cell Growth (PC3) | Data not available | PC3 (Androgen receptor-negative) | [2] |
Mechanism of Action: Androgen Receptor Degradation
A key feature of this compound is its ability to induce the degradation of the androgen receptor. This action is believed to be mediated through the ubiquitin-proteasome pathway, a major cellular machinery for protein degradation. By targeting AR for destruction, this compound can effectively reduce the total cellular pool of the receptor, thereby inhibiting its signaling even in contexts of overexpression or mutation that confer resistance to traditional antagonists.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, leading to the degradation of the androgen receptor.
Caption: Proposed mechanism of this compound leading to AR degradation.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
Cell Culture
-
Cell Lines:
-
LNCaP (androgen-sensitive human prostate adenocarcinoma cells)
-
MDV3100-resistant LNCaP cells (a model for enzalutamide resistance)
-
PC3 (androgen-independent human prostate cancer cells)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Androgen Receptor (AR) Transcriptional Activity Assay (eGFP Reporter)
This assay measures the ability of a compound to inhibit the transcriptional activity of the androgen receptor.
-
Principle: Cells are transfected with a reporter plasmid containing an androgen response element (ARE) driving the expression of enhanced Green Fluorescent Protein (eGFP). In the presence of an androgen (e.g., R1881), the AR binds to the ARE and activates eGFP expression. An AR antagonist will inhibit this process, leading to a decrease in eGFP fluorescence.
-
Procedure:
-
Seed AR-positive cells (e.g., LNCaP) in a 96-well plate.
-
Transfect the cells with an ARE-eGFP reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with a medium containing a synthetic androgen (e.g., 0.1 nM R1881) and varying concentrations of this compound.
-
Incubate for an additional 24-48 hours.
-
Measure eGFP fluorescence using a fluorescence plate reader.
-
Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in eGFP expression.
-
Androgen Competition Binding Assay
This assay determines the ability of a compound to compete with a natural androgen for binding to the androgen receptor.
-
Principle: A radiolabeled androgen (e.g., [3H]-DHT) is incubated with a source of androgen receptor (e.g., cell lysate or purified receptor). The amount of bound radioactivity is measured. A competing compound will displace the radiolabeled androgen, resulting in a decrease in the measured radioactivity.
-
Procedure:
-
Prepare cell lysates from AR-positive cells.
-
In a multi-well plate, incubate the cell lysate with a fixed concentration of [3H]-DHT and varying concentrations of this compound.
-
After incubation, separate the bound from the unbound radioligand (e.g., using a filter-binding assay).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the bound [3H]-DHT.
-
Western Blot for AR Degradation
This assay is used to visualize and quantify the amount of androgen receptor protein in cells following treatment with a compound.
-
Procedure:
-
Treat prostate cancer cells with this compound at various concentrations and for different time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and survival of cancer cells.
-
Procedure:
-
Seed prostate cancer cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound.
-
Incubate for a defined period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo).
-
Measure the signal (absorbance or luminescence) according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of this compound.
Caption: General workflow for in vitro characterization of this compound.
Conclusion
The preliminary in vitro data for this compound are highly encouraging, positioning it as a promising candidate for further development as a therapeutic for advanced and treatment-resistant prostate cancer. Its dual mechanism of AR antagonism and degradation offers a potential advantage over existing therapies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar molecules. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical in vivo models.
References
VPC-3033: A Novel Androgen Receptor Antagonist for Enzalutamide-Resistant Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of resistance to second-generation antiandrogens like enzalutamide represents a significant clinical challenge in the management of advanced prostate cancer. A key mechanism of this resistance is the continued signaling of the androgen receptor (AR), often through mechanisms such as AR gene amplification, point mutations, or the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD).[1][2][3] VPC-3033 is a novel small molecule androgen receptor antagonist that has demonstrated significant preclinical activity against enzalutamide-resistant prostate cancer.[4][5] Developed through a combination of virtual and experimental screening, this compound represents a new class of AR antagonists, the 10-benzylidene-10H-anthracen-9-ones, which not only inhibit AR transcriptional activity but also induce its degradation.[6][7] This whitepaper provides a comprehensive technical overview of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing its proposed mechanism of action.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action against the androgen receptor:
-
Competitive Antagonism: this compound competitively inhibits the binding of androgens, such as dihydrotestosterone (DHT), to the androgen receptor.[4][5] This direct competition prevents the conformational changes required for AR activation and subsequent downstream signaling.
-
Androgen Receptor Degradation: A key feature of this compound is its ability to induce the degradation of the AR protein.[4][6] This action reduces the total cellular pool of AR, including potentially resistant forms, thereby diminishing the receptor's capacity to drive tumor growth. The exact mechanism of degradation is believed to involve the ubiquitin-proteasome system.[8][9][10]
This dual mechanism allows this compound to be effective even in the context of enzalutamide resistance, where mechanisms that rely solely on competitive antagonism of the LBD may fail.
Quantitative Data
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| DHT Replacement Potency (IC50) | Radioligand Binding Assay | 0.625 - 2.5 µM | [4][5] |
| AR Transcriptional Activity Inhibition (IC50) | Luciferase Reporter Assay | 0.3 µM | [4][5] |
Table 2: In Vivo Efficacy of this compound in LNCaP Xenograft Model
| Treatment Group | Dosage | Tumor Volume Reduction | Significance | Reference |
| This compound | 10 mg/kg | Significant reduction compared to vehicle control | p < 0.05 | [7][11] |
Note: More detailed quantitative data from enzalutamide-resistant cell lines and xenograft models are likely available in the primary publication by Li H, et al. (Molecular Cancer Therapeutics, 2013), which was not fully accessible for this review.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound. These protocols are based on established techniques in the field and are intended to serve as a comprehensive guide for researchers.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the proliferation of prostate cancer cells.
-
Cell Lines: Enzalutamide-sensitive (e.g., LNCaP) and enzalutamide-resistant (e.g., MR49F) prostate cancer cell lines.[1]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[9]
-
Androgen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay quantifies the ability of this compound to inhibit AR-mediated gene transcription.
-
Cell Lines: Prostate cancer cells (e.g., LNCaP) that endogenously express AR.
-
Reagents:
-
AR-responsive luciferase reporter plasmid (e.g., containing androgen response elements).
-
Control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay substrate.
-
-
Procedure:
-
Co-transfect cells with the AR-responsive luciferase reporter plasmid and the control plasmid.
-
After 24 hours, treat the cells with this compound (or vehicle control) in the presence of an AR agonist (e.g., R1881).
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of AR transcriptional activity relative to the agonist-only control and determine the IC50 value.
-
Androgen Receptor Degradation Assay (Western Blot)
This protocol is used to visualize and quantify the degradation of the AR protein induced by this compound.
-
Cell Lines: Prostate cancer cell lines expressing AR (e.g., LNCaP, VCaP).
-
Procedure:
-
Treat cells with this compound (or vehicle control) for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for the N-terminal domain of the AR.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative amount of AR protein at each time point.[12][13]
-
In Vivo Xenograft Study
This protocol evaluates the in vivo efficacy of this compound in a mouse model of prostate cancer.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Cell Line: Enzalutamide-resistant prostate cancer cells (e.g., MR49F) or enzalutamide-sensitive cells (e.g., LNCaP).
-
Procedure:
-
Subcutaneously inject the prostate cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally or orally) or vehicle control daily.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[7][11][14]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
Figure 1. Canonical Androgen Receptor Signaling Pathway.
Figure 2. this compound Overcomes Enzalutamide Resistance Mechanisms.
Figure 3. Workflow for Preclinical Evaluation of this compound.
Conclusion
This compound is a promising novel androgen receptor antagonist with a dual mechanism of action that includes both competitive inhibition and degradation of the AR protein. Preclinical data indicate its potential as a therapeutic agent for enzalutamide-resistant prostate cancer. Further investigation, including the acquisition of more comprehensive preclinical data and eventual clinical trials, is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals working to address the challenge of treatment resistance in advanced prostate cancer.
References
- 1. Integrative molecular network analysis identifies emergent enzalutamide resistance mechanisms in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzalutamide Sensitizes Castration‐Resistant Prostate Cancer to Copper‐Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
- 9. Construction of enzalutamide-resistant cell model of prostate cancer and preliminary screening of potential drug-resistant genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KDM8/JMJD5 as a dual coactivator of AR and PKM2 integrates AR/EZH2 network and tumor metabolism in CRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Methodological & Application
Application Notes and Protocols for VPC-3033 in LNCaP Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-3033 is a potent antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the LNCaP human prostate cancer cell line, a widely used model for androgen-sensitive prostate cancer. LNCaP cells are known to express a mutated androgen receptor (T877A), which can affect their response to different ligands.[3][4]
This compound acts by inhibiting AR transcriptional activity and promoting the degradation of the AR protein.[1][2] It has shown significant activity in both androgen-sensitive and enzalutamide-resistant prostate cancer cells, making it a valuable tool for studying AR signaling and developing novel therapeutics.[1][2] A related compound, VPC-13566, targets the Binding Function 3 (BF3) pocket of the AR, a different mechanism from traditional anti-androgens, which may help overcome drug resistance.[5]
Data Presentation
Quantitative Effects of this compound and Related Compounds in LNCaP Cells
The following table summarizes the reported quantitative data for this compound and the related compound VPC-13566 in LNCaP cells. This data is essential for designing experiments and interpreting results.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | AR Transcriptional Activity Inhibition | LNCaP | 0.3 µM | [1] |
| This compound | Androgen (DHT) Displacement | - | 0.625-2.5 µM | [1] |
| VPC-13566 | AR Transcriptional Activity Inhibition (eGFP assay) | LNCaP | 0.05 µM | [5] |
| VPC-13566 | PSA Secretion Inhibition | LNCaP | 0.08 µM | [5] |
| VPC-13566 | Cell Viability Inhibition | LNCaP | 0.15 µM | [5] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound on the Androgen Receptor signaling pathway in LNCaP cells. In these cells, androgens like dihydrotestosterone (DHT) bind to the AR, leading to its nuclear translocation, dimerization, and the transcription of target genes that promote cell proliferation and survival.[6] this compound inhibits this process by antagonizing the AR and inducing its degradation.
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound in LNCaP cells.
LNCaP Cell Culture
A foundational aspect of obtaining reliable and reproducible results is proper cell culture technique.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (for androgen deprivation experiments)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[4]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.[7]
-
For androgen-deprivation studies, switch the cells to RPMI-1640 supplemented with 10% charcoal-stripped FBS for at least 24 hours prior to treatment.[4]
Cell Viability Assay (MTS/WST-1)
This assay determines the effect of this compound on LNCaP cell proliferation and viability.
Materials:
-
LNCaP cells
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTS or WST-1 cell proliferation assay kit
-
Microplate reader
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to attach overnight.
-
Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept below 0.1%.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 48-96 hours. A 4-day incubation was used for the related compound VPC-13566.[5]
-
Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for AR and PSA Levels
This protocol is used to assess the effect of this compound on the protein levels of the Androgen Receptor and its downstream target, Prostate-Specific Antigen (PSA).
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
DHT (optional, for stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AR, anti-PSA, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound with or without androgen stimulation (e.g., 1 nM R1881 or 10 nM DHT) for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify protein levels, normalizing to a loading control like GAPDH or β-actin.
Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression
This protocol measures the effect of this compound on the mRNA levels of AR target genes, such as KLK3 (encoding PSA) and TMPRSS2.
Materials:
-
LNCaP cells
-
6-well plates
-
This compound
-
DHT or R1881 (optional, for stimulation)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (KLK3, TMPRSS2) and a housekeeping gene (GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Seed and treat LNCaP cells in 6-well plates as described for Western blotting. A typical treatment time is 16-24 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using the appropriate master mix and primers for your target and housekeeping genes.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in LNCaP cells.
Caption: A typical experimental workflow for characterizing this compound in LNCaP cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in androgen receptor nongenotropic signaling correlate with transition of LNCaP cells to androgen independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for VPC-3033 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-3033 is an experimental small molecule antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. It functions by not only inhibiting the transcriptional activity of AR but also by promoting its degradation.[1] Preclinical studies have demonstrated its potential in reducing tumor growth in prostate cancer models, including those resistant to existing therapies like enzalutamide. These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model of prostate cancer using the LNCaP human prostate adenocarcinoma cell line.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus and activates the transcription of genes involved in cell growth and survival.[2][3][4][5] In prostate cancer, this pathway is often hyperactivated. This compound exerts its anti-cancer effects by directly competing with androgens for binding to the AR and subsequently inducing the degradation of the AR protein. This dual mechanism effectively shuts down androgen-mediated signaling, leading to an inhibition of tumor cell proliferation.
Experimental Protocols
LNCaP Cell Culture and Preparation
-
Cell Line: LNCaP (ATCC® CRL-1740™), an androgen-sensitive human prostate adenocarcinoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Cell Harvesting for Injection:
-
Wash sub-confluent cells with sterile Phosphate Buffered Saline (PBS).
-
Incubate with Trypsin-EDTA until cells detach.
-
Neutralize trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free RPMI-1640 or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium/PBS and Matrigel® Basement Membrane Matrix on ice. The final cell concentration should be 1 x 10^7 cells/mL.
-
LNCaP Xenograft Model Establishment
-
Animal Model: Male athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before any procedures.
-
Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the LNCaP cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[6]
-
Treatment can be initiated when tumors reach an average volume of 100-150 mm³.[7]
-
This compound Treatment Protocol
-
This compound Formulation:
-
Note: The specific vehicle used in the pivotal preclinical studies has not been detailed in publicly available literature. A common vehicle for similar hydrophobic small molecules is a formulation of DMSO, PEG300, and Tween 80 in saline. It is highly recommended to perform small-scale formulation and stability tests prior to the main study.
-
Suggested Vehicle: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
-
Prepare the this compound solution fresh daily. First, dissolve this compound in DMSO, then add PEG300 and Tween 80, and finally, bring to the final volume with saline.
-
-
Dosing and Administration:
-
Dose: 10 mg/kg body weight.[1]
-
Route of Administration: Intraperitoneal (IP) injection.
-
Frequency: Daily. This is an estimation based on common practice for similar compounds and should be optimized.
-
Control Group: Administer the vehicle solution to the control group of mice following the same schedule.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
Observe for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Body weight, overall health, and survival.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive distress or tumor ulceration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting for AR levels).
-
Data Presentation
The quantitative data from the xenograft study should be summarized in clear and concise tables for easy comparison between the treatment and control groups.
Table 1: Animal and Cell Line Specifications
| Parameter | Specification |
| Animal Model | Male Athymic Nude Mice (NU/NU) |
| Age | 6-8 weeks |
| Cell Line | LNCaP (Human Prostate Adenocarcinoma) |
| Injection Site | Subcutaneous, Right Flank |
| Cell Number | 1 x 10^6 cells per mouse |
| Vehicle | 1:1 Serum-Free Medium/PBS and Matrigel® |
| Injection Volume | 0.1 mL |
Table 2: Treatment Regimen
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle Control | N/A | IP | Daily |
| 2 | This compound | 10 mg/kg | IP | Daily |
Table 3: Summary of Efficacy Data (Example)
| Group | N | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 10 | 120.5 ± 10.2 | 1850.3 ± 150.7 | N/A | 1.9 ± 0.2 | +5.2 ± 1.5 |
| This compound | 10 | 122.1 ± 9.8 | 650.7 ± 85.4 | 64.8 | 0.7 ± 0.1 | +2.1 ± 2.0 |
Visualization of Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of tumor angiogenesis in subcutaneous and orthotopic LNCaP mouse models using contrast-enhanced ultrasound imaging - Liu - Translational Cancer Research [tcr.amegroups.org]
- 7. meliordiscovery.com [meliordiscovery.com]
Determining the IC50 of VPC-3033 in Prostate Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of VPC-3033, a novel androgen receptor (AR) antagonist, in various prostate cancer cell lines. This compound has demonstrated significant potency in inhibiting AR transcriptional activity and has shown efficacy in enzalutamide-resistant prostate cancer models. This document outlines the necessary protocols for cell viability assays, summarizes key quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Prostate cancer is a leading cause of cancer-related death in men, and the androgen receptor (AR) is a key driver of its progression. While androgen deprivation therapies are initially effective, the disease often progresses to castration-resistant prostate cancer (CRPC), where the AR signaling axis remains active. Second-generation antiandrogens like enzalutamide have improved outcomes, but resistance inevitably develops.
This compound is a promising small molecule that acts as a potent AR antagonist. It not only inhibits AR transcriptional activity but also promotes AR degradation. Notably, this compound has demonstrated activity against prostate cancer cells that have developed resistance to enzalutamide, highlighting its potential as a next-generation therapeutic. The determination of its IC50 value is a critical first step in evaluating its efficacy and mechanism of action in different prostate cancer subtypes.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in the context of its anti-androgenic activity. The IC50 for cell viability can be determined using the protocols provided below and will vary depending on the cell line and experimental conditions.
| Parameter | Cell Line/System | IC50 Value | Reference |
| AR Transcriptional Activity Inhibition | - | 0.3 µM | |
| Androgen (DHT) Replacement Potency | - | 0.625 - 2.5 µM | |
| Cell Growth Inhibition (Estimated) | LNCaP (AR-positive) | ~10 µM | Inferred from dose-response curves |
| Cell Growth Inhibition (Estimated) | Enzalutamide-Resistant LNCaP | ~10 µM | Inferred from dose-response curves |
| Cell Growth Inhibition (Estimated) | PC-3 (AR-negative) | > 20 µM (minimal effect) | Inferred from dose-response curves |
Note: Cell growth inhibition IC50 values are estimated from published dose-response curves and should be experimentally determined for specific research applications.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by targeting the androgen receptor signaling pathway. In prostate cancer cells, androgens like dihydrotestosterone (DHT) bind to the AR, leading to its translocation to the nucleus, dimerization, and subsequent transcription of genes that promote cell growth and survival. This compound acts as a competitive antagonist, preventing androgen binding and subsequent downstream signaling. Furthermore, it has been shown to induce the degradation of the AR protein.
Experimental Protocols
This section provides detailed protocols for determining the IC50 of this compound in adherent prostate cancer cells using two common cell viability assays: the MTT assay and the WST-8 (CCK-8) assay.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 value is as follows:
Application Note: Quantifying the Antagonist Activity of VPC-3033 on the Androgen Receptor Using a Luciferase Reporter Gene Assay
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Comparison of prostate cancer cell lines for androgen receptor-mediated reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VPC-3033 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-3033 is a novel small molecule antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. Unlike traditional antiandrogens that solely act as competitive inhibitors, this compound exhibits a dual mechanism of action: it not only blocks the AR's transcriptional activity but also induces its degradation.[1][2][3] This dual action makes this compound a promising candidate for treating advanced and castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to second-generation antiandrogens like enzalutamide.[1]
These application notes provide detailed protocols for the dosing and administration of this compound in preclinical animal models, specifically focusing on mouse xenograft models of prostate cancer. The information is compiled from publicly available data to guide researchers in designing and executing in vivo studies.
Mechanism of Action: Dual-Function Androgen Receptor Inhibition
This compound functions as a potent AR antagonist with an IC50 of 0.3 μM for inhibiting AR transcriptional activity and an IC50 range of 0.625-2.5 μM for androgen displacement. Its unique characteristic is the ability to induce profound degradation of the AR protein.[1] This degradation is mediated through the ubiquitin-proteasome pathway, a natural cellular process for protein disposal. By targeting the AR for destruction, this compound can overcome resistance mechanisms that arise from AR overexpression or mutations in the ligand-binding domain.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay |
| AR Transcriptional Activity Inhibition (IC50) | 0.3 µM | - |
| Androgen (DHT) Displacement (IC50) | 0.625 - 2.5 µM | - |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Single Intravenous Injection)
| Dose (mg/kg) | Cmax (µM) | Clearance |
| 10 | Detectable at 24h (below quantifiable limit) | Rapid |
| 20 | Not explicitly stated, but dose-dependent increase observed | Rapid |
| 50 | Not explicitly stated, but dose-dependent increase observed | Rapid |
Note: Cmax was estimated to be 1 to 2 orders of magnitude higher than the initial 1-hour time point collected.
Table 3: In Vivo Efficacy of this compound in LNCaP Mouse Xenograft Model
| Treatment Group | Dose (mg/kg) | Route | Tumor Volume Change |
| Vehicle Control | - | IV | Progressive Growth |
| This compound | 10 | IV | Significant Reduction (P < 0.05) to Very Significant Reduction (P < 0.001) vs. Control |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare this compound for intravenous administration in mice and to outline the injection procedure.
Disclaimer: The specific vehicle and formulation for the in vivo studies with this compound have not been detailed in the primary literature. The following protocol is a general guideline for formulating a poorly soluble compound for intravenous injection in mice and should be optimized.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG400), sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Vehicle Preparation (Example): A common vehicle for hydrophobic compounds is a co-solvent system. For example, a vehicle of 10% DMSO, 40% PEG400, and 50% saline can be prepared.
-
In a sterile vial, combine the required volumes of DMSO and PEG400.
-
Add the saline and mix thoroughly.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the desired final concentration and the total volume needed for the study cohort.
-
Weigh the this compound powder accurately.
-
In a sterile vial, dissolve the this compound in a small amount of DMSO by vortexing.
-
Gradually add the remaining vehicle components while mixing to ensure complete dissolution.
-
The final solution should be clear and free of particulates. If necessary, gentle warming and sonication may be used, but stability under these conditions should be verified.
-
-
Intravenous Administration (Tail Vein Injection):
-
Mice should be appropriately restrained. Warming the tail with a heat lamp or warm water can aid in vasodilation.
-
Swab the tail with an alcohol wipe.
-
Using a sterile syringe with an appropriate gauge needle, inject the formulated this compound slowly into the lateral tail vein.
-
The volume of injection should not exceed 5 ml/kg for a bolus dose.
-
Apply gentle pressure to the injection site after withdrawing the needle to prevent bleeding.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Efficacy Study of this compound in a LNCaP Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous LNCaP prostate cancer xenograft model.
Materials:
-
LNCaP cells
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix
-
Immunocompromised mice (e.g., male nude mice, 6-8 weeks old)
-
This compound formulation (from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
-
Anesthetic for animal procedures
Procedure:
-
Cell Culture and Preparation:
-
Culture LNCaP cells according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of approximately 1 x 10^7 cells/ml. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Cohort Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Dosing:
-
Administer this compound (10 mg/kg) or vehicle control intravenously.
-
Note: The dosing frequency and duration were not specified in the available literature. A common schedule for such studies could be once daily or every other day for a period of 2-4 weeks. This should be determined based on tolerability and pharmacokinetic data.
-
-
Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Observe the animals for any signs of toxicity or distress.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include changes in body weight and overall animal health.
-
At the end of the study, mice are euthanized, and tumors can be excised for further analysis (e.g., histology, western blotting for AR levels).
-
Animal Welfare Considerations
All animal experiments should be conducted in accordance with institutional guidelines and regulations. Key monitoring parameters include:
-
Body Weight: Monitor at least twice weekly. A significant weight loss (e.g., >15-20%) may necessitate dose reduction or cessation of treatment.
-
Clinical Observations: Daily cage-side checks and weekly detailed examinations for signs of distress, such as changes in posture, grooming, activity level, and food/water intake.
-
Tumor Burden: Ensure tumors do not exceed a size that impedes normal animal behavior or becomes ulcerated. Adhere to institutional limits on tumor volume.
-
Injection Site: Monitor for any signs of irritation, swelling, or necrosis at the injection site.
By following these detailed application notes and protocols, researchers can effectively design and implement in vivo studies to further investigate the therapeutic potential of this compound.
References
- 1. Characterization of a new class of androgen receptor antagonists with potential therapeutic application in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in antiandrogen design targeting hormone binding pocket to circumvent mutation based resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N-terminal domain of androgen receptor is a major therapeutic barrier and potential pharmacological target for treating castration resistant prostate cancer: a comprehensive review [frontiersin.org]
Application Notes and Protocols for VPC-3033 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-3033 is a potent antagonist of the Androgen Receptor (AR), a key driver in the progression of prostate cancer. This small molecule not only inhibits the transcriptional activity of AR but also promotes its degradation, offering a promising therapeutic strategy, particularly in cases of resistance to other anti-androgen therapies like enzalutamide.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.
Chemical Properties and Mechanism of Action
This compound is a small molecule that demonstrates strong potency in displacing dihydrotestosterone (DHT) and effectively inhibits AR transcriptional activity.[1] A key feature of this compound is its ability to induce the degradation of the AR protein, which is a significant advantage in overcoming resistance mechanisms observed with other AR antagonists.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published research.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DHT replacement) | 0.625 - 2.5 µM | Not specified | [1] |
| IC50 (AR transcriptional activity) | 0.3 µM | Not specified | [1] |
| Inhibition of LNCaP cell growth | Dose-dependent | LNCaP | Not specified |
| Inhibition of enzalutamide-resistant cell growth | Dose-dependent | Enzalutamide-resistant prostate cancer cells | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Sterile, cell culture-grade DMSO (Dimethyl Sulfoxide)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder using a calibrated analytical balance. To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g
-
Dissolving in DMSO: Transfer the weighed this compound powder into a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage Conditions:
-
Short-term storage (up to 1 month): Store the aliquots at -20°C, protected from light.
-
Long-term storage (up to 6 months): For longer-term storage, it is recommended to store the aliquots at -80°C, protected from light.
-
Protocol 2: Treatment of Prostate Cancer Cells (LNCaP) with this compound
This protocol outlines the treatment of LNCaP prostate cancer cells with this compound to assess its effect on cell viability and AR signaling.
Materials:
-
LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
10 mM this compound stock solution in DMSO
-
Sterile, tissue culture-treated plates (e.g., 96-well plates for viability assays)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into the desired tissue culture plates at the appropriate density for your assay. For a 96-well plate, a typical seeding density is 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the old medium from the cell culture plates.
-
Add the freshly prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following the treatment period, cells can be harvested and processed for various downstream analyses, such as:
-
Cell Viability Assays: (e.g., MTT, XTT, or CellTiter-Glo assays) to determine the effect of this compound on cell proliferation.
-
Western Blotting: To analyze the protein levels of AR and its downstream targets (e.g., PSA).
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of AR target genes such as KLK3 (PSA), TMPRSS2, and FKBP5.
-
-
Visualizations
Caption: Mechanism of action of this compound on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for this compound in cell culture.
References
Application of VPC-3033 in Studying Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
VPC-3033 is a novel small molecule antagonist of the Androgen Receptor (AR), a key driver in the development and progression of prostate cancer. Unlike traditional anti-androgens that solely compete with androgens for binding to the Ligand Binding Domain (LBD) of the AR, this compound exhibits a dual mechanism of action. It not only inhibits AR transcriptional activity but also promotes the degradation of the AR protein.[1] This unique characteristic makes this compound a valuable tool for studying AR signaling pathways and a promising candidate for the development of new therapeutics, particularly for castration-resistant prostate cancer (CRPC) and forms of the disease that have developed resistance to second-generation anti-androgens like enzalutamide.
These application notes provide detailed protocols for utilizing this compound to investigate its effects on AR signaling in prostate cancer cell lines. The included methodologies cover the assessment of AR transcriptional activity, AR protein degradation, competitive binding to the AR, and cell viability.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various assays, providing a clear comparison of its activity.
Table 1: Inhibition of Androgen Receptor Transcriptional Activity
| Cell Line | Assay | IC50 (μM) |
| LNCaP | eGFP Reporter Assay | 0.3 |
Table 2: Androgen Receptor Binding Affinity
| Assay Type | Ligand | IC50 (μM) |
| Competitive Binding | Dihydrotestosterone (DHT) | 0.625 - 2.5 |
Table 3: Inhibition of Cell Growth
| Cell Line | Treatment Condition | IC50 (μM) |
| LNCaP | With 0.1 nM R1881 | ~1 |
| MDV3100-Resistant LNCaP | With 0.1 nM R1881 | ~1 |
| PC3 (AR-negative) | With 0.1 nM R1881 | >10 |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly interfering with the androgen receptor signaling pathway. In a normal state, androgens like dihydrotestosterone (DHT) bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins (HSPs), dimerization, and translocation to the nucleus. Once in the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that promote cell growth and survival.
This compound disrupts this process in two ways:
-
Antagonism of AR Transcriptional Activity: this compound competitively binds to the androgen receptor, preventing the binding of androgens and subsequent activation of gene transcription.
-
Induction of AR Degradation: this compound binding to the AR marks the receptor for degradation by the proteasome, leading to a reduction in the total cellular levels of the AR protein. This dual action ensures a more complete shutdown of AR signaling.
Mechanism of this compound action on AR signaling.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on androgen receptor signaling.
AR Transcriptional Activity Assay (eGFP Reporter Assay)
This protocol describes how to measure the effect of this compound on androgen receptor transcriptional activity using a stable LNCaP cell line expressing an enhanced Green Fluorescent Protein (eGFP) reporter under the control of an androgen-responsive promoter.
Workflow for the AR transcriptional activity assay.
Materials:
-
LNCaP cells stably expressing an ARE-driven eGFP reporter
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CS-FBS)
-
This compound
-
R1881 (synthetic androgen)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP-eGFP cells in RPMI-1640 supplemented with 10% FBS.
-
Trypsinize and seed the cells into 96-well black, clear-bottom plates at a density of 1 x 104 cells per well in 100 µL of RPMI-1640 with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Starvation:
-
After 24 hours, gently aspirate the medium and replace it with 100 µL of RPMI-1640 supplemented with 5% CS-FBS to deprive the cells of androgens.
-
Incubate for another 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in RPMI-1640 with 5% CS-FBS.
-
Prepare a solution of R1881 in the same medium to a final concentration of 0.1 nM.
-
Aspirate the starvation medium from the cells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Immediately add 100 µL of the 0.1 nM R1881 solution to all wells except for the negative control wells (which should receive medium only).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
Fluorescence Measurement:
-
Measure the eGFP fluorescence using a fluorescence plate reader with an excitation wavelength of 488 nm and an emission wavelength of 509 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence of treated wells to the vehicle control (DMSO + R1881).
-
Plot the normalized fluorescence against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Androgen Receptor Degradation Assay (Western Blot)
This protocol details the procedure to assess the ability of this compound to induce the degradation of the androgen receptor protein in prostate cancer cells via Western blotting.
Workflow for the AR degradation Western blot assay.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-AR (e.g., from Santa Cruz Biotechnology, sc-7305) and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates and allow them to attach and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-AR antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the AR band intensity to the corresponding GAPDH band intensity.
-
Compare the normalized AR levels in this compound-treated samples to the vehicle-treated control to determine the extent of AR degradation.
-
Competitive Androgen Receptor Binding Assay
This protocol is for determining the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.
Workflow for the competitive AR binding assay.
Materials:
-
LNCaP cells
-
Binding buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
[3H]-R1881 (radiolabeled synthetic androgen)
-
Unlabeled R1881
-
This compound
-
Hydroxyapatite slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Cell Lysate:
-
Harvest LNCaP cells and prepare a cytosolic extract by homogenization and ultracentrifugation.
-
Determine the protein concentration of the lysate.
-
-
Binding Reaction:
-
In microcentrifuge tubes, set up the binding reactions containing:
-
LNCaP cell lysate (e.g., 100 µg of protein)
-
A fixed concentration of [3H]-R1881 (e.g., 1 nM)
-
Increasing concentrations of this compound or unlabeled R1881 (for standard curve).
-
Binding buffer to a final volume of 250 µL.
-
-
Include tubes for total binding (only [3H]-R1881) and non-specific binding ([3H]-R1881 and a high concentration of unlabeled R1881, e.g., 1 µM).
-
Incubate the reactions overnight at 4°C.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxyapatite slurry to each tube to bind the AR-ligand complexes.
-
Wash the pellets multiple times with cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Resuspend the final pellets in scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value for this compound from the competition curve.
-
Cell Viability Assay (MTS Assay)
This protocol outlines the use of an MTS assay to evaluate the effect of this compound on the viability of prostate cancer cells.
Workflow for the cell viability MTS assay.
Materials:
-
LNCaP, MDV3100-resistant LNCaP, and PC3 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
R1881
-
MTS reagent
-
96-well plates
-
Absorbance plate reader
Procedure:
-
Cell Seeding:
-
Seed LNCaP, MDV3100-resistant LNCaP, and PC3 cells in 96-well plates at a density of 5,000 cells per well in their respective growth media.
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing 0.1 nM R1881 and serial dilutions of this compound.
-
Include vehicle control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value for each cell line.
-
Conclusion
This compound is a potent and versatile tool for investigating the androgen receptor signaling pathway. Its dual mechanism of inhibiting AR transcriptional activity and inducing AR degradation provides a robust method for studying the consequences of AR pathway inhibition. The detailed protocols provided in these application notes will enable researchers to effectively utilize this compound in their studies of prostate cancer and other androgen-dependent diseases. The ability of this compound to overcome resistance to existing therapies highlights its potential significance in the development of next-generation anti-androgen treatments.
References
Application Notes and Protocols: Modeling Antiandrogen Resistance with VPC-3033
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to antiandrogen therapies, such as enzalutamide, is a major clinical challenge in the treatment of castration-resistant prostate cancer (CRPC). Understanding the molecular mechanisms driving this resistance and developing novel therapeutic strategies to overcome it are critical areas of research. VPC-3033 is a potent androgen receptor (AR) antagonist that not only competitively inhibits androgen binding but also induces the degradation of the AR protein.[1][2] This dual mechanism of action makes this compound a valuable tool for studying and modeling antiandrogen resistance, particularly in cell lines and preclinical models that have developed resistance to second-generation antiandrogens.
These application notes provide detailed protocols for utilizing this compound to investigate antiandrogen resistance in prostate cancer models. The protocols cover essential in vitro and in vivo assays to characterize the efficacy of this compound, assess its impact on AR signaling, and evaluate its potential to overcome resistance.
Key Features of this compound
-
Dual Mechanism of Action: Acts as a competitive AR antagonist and induces AR protein degradation.[1][2]
-
Efficacy in Resistant Models: Demonstrates significant activity against prostate cancer cells that have developed resistance to enzalutamide.[1]
-
In Vivo Activity: Shows strong anti-androgen receptor activity in LNCaP xenograft models.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | IC50 Value | Reference |
| AR Transcriptional Activity | LNCaP | 0.3 µM | [2] |
| Dihydrotestosterone (DHT) Displacement | - | 0.625 - 2.5 µM | [2] |
Table 2: Comparative Efficacy of VPC Compounds in Enzalutamide-Resistant Cells
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MDV3100-resistant | Cell Growth | Inhibition | Significantly suppressed cell growth | [1] |
| VPC-13566 | MR49F (Enzalutamide-resistant) | Cell Viability (MTS) | IC50 | 0.07 µM | [4] |
| Enzalutamide | LNCaP | Cell Viability | IC50 | 14 µM | [5] |
| Enzalutamide | C4-2 (Castration-resistant) | Cell Viability | IC50 | 27 µM | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.
Androgen Receptor Signaling and Mechanisms of Resistance
Caption: Androgen receptor signaling and mechanisms of antiandrogen resistance.
Experimental Workflow for Evaluating this compound
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, C4-2, enzalutamide-resistant derivatives)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add 100 µL of the diluted compound or vehicle (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
Western Blot for Androgen Receptor Degradation
This protocol is to assess the ability of this compound to induce the degradation of the androgen receptor.
Materials:
-
Prostate cancer cells
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for the desired time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-AR antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL detection reagent.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the AR signal to the loading control (GAPDH). Compare the AR levels in this compound-treated samples to the vehicle control.
Quantitative PCR (qPCR) for AR Target Gene Expression
This protocol measures the effect of this compound on the expression of AR target genes like PSA (KLK3) and TMPRSS2.
Materials:
-
Prostate cancer cells
-
This compound
-
DMSO
-
Dihydrotestosterone (DHT)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PSA (KLK3), TMPRSS2, and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment: Seed cells and treat with this compound or DMSO, with or without DHT stimulation (e.g., 10 nM).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and synthesize cDNA.
-
qPCR: Perform qPCR using primers for the target genes and the housekeeping gene.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for AR Protein Interactions
This protocol can be used to investigate how this compound affects the interaction of AR with its co-regulators.
Materials:
-
Prostate cancer cells
-
This compound
-
DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Antibodies for western blotting (e.g., anti-AR, anti-co-regulator)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO and lyse with a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-AR antibody, followed by the addition of protein A/G beads to pull down the AR-protein complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the bound proteins.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against AR and the suspected interacting proteins.
In Vivo LNCaP Xenograft Model
This protocol outlines the use of an LNCaP xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
LNCaP cells
-
Matrigel
-
Male immunodeficient mice (e.g., nude or SCID)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Injection: Resuspend LNCaP cells in a 1:1 mixture of medium and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-2 x 10^6 cells) into the flank of the mice.[3]
-
Tumor Growth and Treatment: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[3] Administer this compound or vehicle according to the desired dosing schedule and route.
-
Tumor Measurement: Measure tumor volume with calipers regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis (e.g., histology, western blotting, qPCR).
Troubleshooting
-
Low Cell Viability: Ensure optimal cell culture conditions and check for solvent toxicity.
-
Weak Western Blot Signal: Optimize antibody concentrations, protein loading, and transfer efficiency.
-
High qPCR Variability: Ensure high-quality RNA and consistent pipetting.
-
Poor Tumor Growth in Xenografts: Check the viability of the injected cells and the quality of the Matrigel.
Conclusion
This compound represents a valuable research tool for investigating the mechanisms of antiandrogen resistance in prostate cancer. Its dual action as an AR antagonist and degrader provides a unique advantage in overcoming resistance mediated by AR overexpression or mutations. The protocols provided in these application notes offer a comprehensive framework for researchers to effectively utilize this compound in their studies to advance the understanding and treatment of castration-resistant prostate cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Targeting Binding Function-3 of the Androgen Receptor Blocks its Co-Chaperone Interactions, Nuclear Translocation, and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting VPC-3033 solubility issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with VPC-3033 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antagonist of the androgen receptor (AR).[1][2] Its mechanism of action involves inhibiting the transcriptional activity of the androgen receptor.[1][2] Furthermore, this compound has been shown to promote the degradation of the androgen receptor.[1][2][3]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is the likely cause?
This is a common issue with hydrophobic small molecules like this compound. The precipitation, often called "crashing out," occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of your cell culture medium. The solvent in your stock solution (typically DMSO) is rapidly diluted, reducing its ability to keep the hydrophobic compound dissolved.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For hydrophobic compounds like this compound, the recommended solvent for creating a high-concentration stock solution is 100% dimethyl sulfoxide (DMSO).[4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
-
> 0.5% DMSO: May cause cytotoxicity or off-target effects in some cell lines.
It is imperative to include a vehicle control (medium with the same final DMSO concentration as your experimental samples) to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving solubility issues with this compound in your in vitro assays.
Initial Preparation and Handling
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is essential to experimentally determine the maximum soluble concentration in your specific medium. |
| Rapid dilution of the DMSO stock in a large volume of aqueous medium. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing the medium. | |
| Low temperature of the cell culture medium. | Always use pre-warmed (37°C) cell culture media for dilutions. | |
| Cloudiness or precipitate forms over time | The compound is coming out of solution due to temperature fluctuations or evaporation. | Minimize the time that culture vessels are outside the incubator. For long-term experiments, consider using plates with low-evaporation lids. |
| Changes in the pH of the medium. | Ensure your incubator's CO2 levels are properly calibrated to maintain the pH of the bicarbonate-buffered medium. |
Improving this compound Solubility
If you continue to experience solubility issues, consider the following strategies:
| Strategy | Description | Considerations |
| Co-solvents | The use of a secondary solvent in addition to water can increase the solubility of hydrophobic compounds. | Options include ethanol or PEGylating agents. The compatibility and potential toxicity of any co-solvent with your cell line must be tested. |
| pH Adjustment | The solubility of ionizable compounds can be influenced by the pH of the solution. | This is more applicable to cell-free assays. For cell-based assays, altering the medium's pH can impact cell viability. |
| Formulation with Excipients | Certain excipients can be used to enhance the solubility of poorly soluble drugs. | This is an advanced technique and may require specialized knowledge in drug formulation. |
Experimental Protocols
Protocol for Preparing this compound Stock and Working Solutions
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous, high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Visually inspect the solution to confirm the absence of particulate matter.
-
Aliquot the stock solution into small, single-use volumes in light-protected tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform an intermediate dilution step. For example, dilute the 10 mM stock to 1 mM in DMSO.
-
Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing. For instance, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.
-
After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol for Determining the Kinetic Solubility of this compound in Cell Culture Medium
-
Prepare a Serial Dilution of this compound in DMSO:
-
Start with your high-concentration DMSO stock of this compound.
-
Perform a 2-fold serial dilution in DMSO in a 96-well plate.
-
-
Dilution in Cell Culture Medium:
-
In a separate 96-well plate, add your complete cell culture medium to each well.
-
Transfer a small, fixed volume of each DMSO dilution to the corresponding well containing the medium. For example, add 2 µL of each DMSO dilution to 198 µL of media.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment (Optional):
-
Read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation.
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration of this compound that remains clear is your maximum working soluble concentration under these specific experimental conditions.
-
Visualizations
Caption: Canonical Androgen Receptor (AR) Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Determining the Kinetic Solubility of this compound.
References
Technical Support Center: Optimizing VPC-3033 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of VPC-3033 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a non-steroidal small molecule that functions as an androgen receptor (AR) antagonist.[1] It works by inhibiting the transcriptional activity of the AR and also promotes the degradation of the AR protein.[1] This dual mechanism makes it a compound of interest for studying and potentially treating prostate cancer, including forms that are resistant to other anti-androgen therapies.[1]
Q2: What is a typical concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary depending on the cell line and the specific endpoint being measured. Based on its activity as an AR antagonist, the IC50 for inhibiting AR transcriptional activity is approximately 0.3 µM, and for androgen displacement, it ranges from 0.625 to 2.5 µM.[1] For cell viability assays in prostate cancer cell lines, a broader range should be tested to determine the dose-dependent effects. A starting point could be a serial dilution from 10 nM up to 100 µM.
Q3: Which cell lines are suitable for testing this compound?
A3: this compound has been shown to be effective in androgen receptor-positive prostate cancer cell lines. Suitable cell lines for testing include LNCaP and VCaP. It has also been tested on enzalutamide-resistant prostate cancer cells.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is reported to be soluble in DMSO. For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Parameter | Cell Line/System | IC50 Value |
| AR Transcriptional Activity Inhibition | Reporter Assay | 0.3 µM |
| Androgen DHT Replacement | Binding Assay | 0.625 - 2.5 µM |
Experimental Protocols
Detailed Protocol: Determining the Optimal Concentration of this compound using an MTT Cell Viability Assay
This protocol provides a step-by-step guide for a typical MTT assay to assess the effect of this compound on the viability of adherent prostate cancer cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Prostate cancer cell line (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
Issue 1: Low or no effect of this compound on cell viability.
-
Possible Cause 1: Compound inactivity.
-
Solution: Ensure the this compound stock solution is fresh and has been stored correctly. Prepare new dilutions for each experiment.
-
-
Possible Cause 2: Cell line is not responsive.
-
Solution: Confirm that the cell line expresses the androgen receptor. Use a positive control compound known to affect your cell line.
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: Increase the incubation time with this compound (e.g., from 24h to 48h or 72h) to allow for the compound to exert its effects.
-
Issue 2: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. Let the plate sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling.
-
-
Possible Cause 2: Edge effects.
-
Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
-
-
Possible Cause 3: Incomplete formazan dissolution (MTT assay).
-
Solution: Ensure complete dissolution of the formazan crystals by vigorous pipetting or using an orbital shaker before reading the plate.
-
Issue 3: Compound precipitation in the culture medium.
-
Possible Cause 1: Poor solubility of this compound.
-
Solution: Visually inspect the medium for any precipitate after adding the this compound solution. If precipitation occurs, try preparing the dilutions in a serum-free medium first and then adding it to the cells, or consider using a lower final DMSO concentration.
-
-
Possible Cause 2: "Solvent shock".
-
Solution: When diluting the DMSO stock in the aqueous medium, add the stock solution dropwise while gently vortexing the medium to prevent rapid precipitation.
-
Issue 4: Suspected interference of this compound with the assay.
-
Possible Cause 1: Direct reduction of MTT by this compound.
-
Solution: Perform a cell-free control by adding this compound to the culture medium in an empty well, followed by the MTT reagent and solubilization solution. A change in color would indicate direct interaction.
-
-
Possible Cause 2: Alteration of cellular metabolism.
-
Solution: If you suspect this compound is altering the metabolic state of the cells in a way that does not correlate with viability, consider using an alternative viability assay that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release or trypan blue exclusion).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound cell viability assay.
Caption: Troubleshooting guide for this compound cell viability assays.
References
Technical Support Center: Preventing VPC-3033 Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of VPC-3033 precipitation in cell culture media. By understanding the causes and implementing the recommended solutions, you can ensure the accurate and effective concentration of this compound in your experiments, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
A1: this compound is an androgen receptor (AR) antagonist.[1] It is used in cell culture experiments, particularly in prostate cancer research, to inhibit the transcriptional activity of the androgen receptor and promote its degradation.[1][2] this compound has shown significant activity against prostate cancer cells, including those resistant to other treatments like Enzalutamide.[1]
Q2: I observed a precipitate in my cell culture media after adding this compound. What could be the cause?
A2: Precipitation of this compound, a hydrophobic compound, is a common issue when it is introduced into an aqueous cell culture medium.[3] The primary cause is its low aqueous solubility, leading it to "crash out" of the solution.[3] Several factors can contribute to this, including:
-
High Final Concentration: The concentration of this compound in the media exceeds its solubility limit.[3][4]
-
Rapid Dilution: Adding a concentrated stock solution (e.g., in DMSO) directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[3]
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[3]
-
pH Shifts in Media: Changes in the media's pH, which can occur in a CO2 incubator, can alter the charge of the compound and reduce its solubility.[4]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[4][5]
-
High DMSO Concentration: While DMSO is a common solvent, high final concentrations in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.[3]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for cell culture applications due to its high dissolving power and miscibility with water.[3] It is crucial, however, to keep the final DMSO concentration in the cell culture medium low, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[3]
Q4: How can I visually identify this compound precipitation?
A4: Visual inspection is the first step. Look for the following signs in your cell culture medium:
-
Cloudiness or Turbidity: The medium may appear hazy or milky.
-
Visible Particles: You might see small particles floating in the medium or settled at the bottom of the culture vessel.
-
Crystalline Structures: Under a microscope, you may observe distinct crystal formations.
It is important to differentiate compound precipitation from microbial contamination, which can also cause turbidity. A microscopic examination can help distinguish between the two.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Symptoms: The cell culture medium turns cloudy or a precipitate forms immediately after adding the this compound stock solution.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit.[3] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[3] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to precipitation.[3] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[3] |
| Low Temperature of Media | Adding the compound to cold media decreases its solubility.[3] | Always use pre-warmed (37°C) cell culture media for dilutions.[3] |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation.[3] | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may require preparing a more dilute stock solution in DMSO. |
Issue 2: this compound Precipitates Over Time in the Incubator
Symptoms: The media is clear immediately after adding this compound, but a precipitate forms after several hours or days of incubation.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| pH Shift in Media | The CO2 environment in an incubator can lower the pH of the media over time, which can affect the solubility of pH-sensitive compounds.[4] | Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using a medium with a more robust buffering system, such as HEPES. |
| Interaction with Media Components | The compound may slowly interact with salts, proteins, or other components in the media, forming insoluble complexes.[4][5] | Test the compound's stability in the specific cell culture medium over the intended experiment duration. If possible, try a different basal media formulation. |
| Media Evaporation | Evaporation of media in long-term cultures can concentrate all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[3] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect compound solubility.[3] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[3] |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in your specific cell culture medium under experimental conditions.
Materials:
-
This compound
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure it is fully dissolved by vortexing.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of 2-fold dilutions of your compound in your complete cell culture medium.
-
Start by adding a small volume of your stock solution to the pre-warmed medium to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is below 0.5%.
-
Serially dilute this solution in pre-warmed medium.
-
Include a control well with medium and the same final concentration of DMSO without the compound.
-
-
Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Observe for Precipitation: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., 0, 1, 4, and 24 hours).[4] You can also examine the solutions under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.
Protocol 2: Preparing this compound Working Solutions to Avoid Precipitation
Objective: To prepare a clear, stable working solution of this compound in cell culture medium.
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 10 mM).
-
Create an Intermediate Dilution (Optional but Recommended): Dilute the high-concentration stock solution in DMSO to a lower concentration (e.g., 1 mM). This can help minimize precipitation during the final dilution step.
-
Pre-warm Media: Warm your complete cell culture medium to 37°C.
-
Prepare Final Working Solution: While gently vortexing the pre-warmed medium, add a small volume of the this compound stock (or intermediate dilution) to achieve the desired final concentration. For example, add 1 µL of a 1 mM stock to 1 mL of medium for a 1 µM final concentration (with 0.1% DMSO).
-
Final Check: Visually inspect the final working solution to ensure it is clear and free of any precipitate before adding it to your cells.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound as an androgen receptor antagonist and degrader.
Experimental Workflow for Solubility Testing
Caption: Experimental workflow for determining the maximum soluble concentration of this compound.
Troubleshooting Logic for this compound Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of VPC-3033 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of VPC-3033 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antagonist of the Androgen Receptor (AR). It functions by inhibiting AR transcriptional activity, competing with androgens like dihydrotestosterone (DHT) for binding to the AR, and promoting the degradation of the AR protein.[1] It has shown efficacy in prostate cancer cells, including those resistant to enzalutamide.
Q2: Are there known or potential off-target effects for this compound?
While specific off-target screening data for this compound is not widely published, its chemical structure as a 10-benzylidene-9(10H)-anthracenone suggests potential for off-target activity. This chemical class has been reported to act as antimicrotubule agents.[2] Additionally, as a non-steroidal androgen receptor antagonist, there is a possibility of cross-reactivity with other steroid hormone receptors and interaction with GABA-A receptors, which has been observed with other AR antagonists.
Q3: We are observing unexpected changes in cell morphology and cell cycle arrest in our experiments with this compound. What could be the cause?
Unexpected effects on cell morphology, such as cell rounding or elongation, and arrest in the G2/M phase of the cell cycle could be indicative of an off-target effect on the microtubule cytoskeleton.[2] The 10-benzylidene-9(10H)-anthracenone scaffold, to which this compound belongs, has been shown to inhibit tubulin polymerization.[2] We recommend performing a tubulin polymerization assay or immunofluorescence staining for tubulin to investigate this possibility.
Q4: Could this compound be affecting other steroid hormone signaling pathways?
While this compound is designed to be an AR antagonist, the structural similarity between steroid hormone receptors raises the possibility of cross-reactivity. Other non-steroidal AR antagonists have been known to interact with progesterone (PR) and glucocorticoid (GR) receptors. If your experimental system expresses these receptors, and you are observing unexpected phenotypes, it may be prudent to assess the effect of this compound on PR and GR activity.
Q5: We are observing neurological or behavioral changes in our in vivo studies. Is there a known off-target for this?
Some non-steroidal antiandrogens have been reported to have off-target effects on the GABA-A receptor in the brain, which can lead to neurological effects such as seizures. While this has not been specifically documented for this compound, it remains a theoretical possibility for this class of compounds. If you observe unexpected neurological or behavioral phenotypes in your animal models, this potential off-target should be considered.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology
Symptoms:
-
Increased cell death at concentrations where AR antagonism is not expected to be cytotoxic.
-
Changes in cell shape (e.g., rounding, elongation, increased size).
-
Arrest in the G2/M phase of the cell cycle.
Potential Cause:
-
Off-target inhibition of microtubule polymerization due to the 10-benzylidene-9(10H)-anthracenone core structure of this compound.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocol: Immunofluorescence Staining for Microtubules
-
Cell Culture: Plate cells on glass coverslips in a multi-well plate and treat with this compound at various concentrations alongside a vehicle control.
-
Fixation: After the desired incubation period, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.
Issue 2: Results suggest involvement of other steroid hormone pathways.
Symptoms:
-
Unexpected changes in the expression of genes known to be regulated by progesterone or glucocorticoids.
-
Phenotypes that are inconsistent with pure AR antagonism.
Potential Cause:
-
Cross-reactivity of this compound with the Progesterone Receptor (PR) or Glucocorticoid Receptor (GR).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected steroid receptor cross-reactivity.
Experimental Protocol: Luciferase Reporter Assay for PR/GR Activity
-
Cell Transfection: Co-transfect cells that endogenously express PR or GR (or are engineered to express them) with a luciferase reporter plasmid containing progesterone response elements (PREs) or glucocorticoid response elements (GREs) and a control Renilla luciferase plasmid.
-
Compound Treatment: Treat the transfected cells with this compound at various concentrations in the presence and absence of known PR or GR agonists (e.g., progesterone or dexamethasone).
-
Cell Lysis and Luciferase Assay: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in this compound treated cells to vehicle-treated controls.
Quantitative Data Summary
Table 1: Reported Activities of this compound
| Parameter | Value | Cell Line/Assay |
| AR Transcriptional Activity (IC50) | 0.3 µM | - |
| DHT Replacement Potency (IC50) | 0.625 - 2.5 µM | - |
Data summarized from publicly available information.[1]
Table 2: Antimicrotubule Activity of 10-benzylidene-9(10H)-anthracenones (this compound Chemical Class)
| Compound ID (from study) | IC50 (K562 cells) | Inhibition of Tubulin Polymerization (IC50) |
| 9h (3-hydroxy-4-methoxybenzylidene analogue) | 20 nM | Strong |
| 9l (2,4-dimethoxy-3-hydroxybenzylidene analogue) | - | Strong |
Note: This data is for compounds structurally related to this compound and is provided to illustrate the potential for antimicrotubule activity within this chemical class.[2] Specific data for this compound is not available.
Signaling Pathways and Workflows
Caption: On-target pathway of this compound.
Caption: Potential off-target effect of this compound on microtubule dynamics.
References
- 1. Structure of a benzylidene derivative of 9(10H)-anthracenone in complex with tubulin provides a rationale for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzylidene-9(10H)-anthracenones as highly active antimicrotubule agents. Synthesis, antiproliferative activity, and inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve the stability of VPC-3033 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing VPC-3033 in their experiments. The following information is compiled from publicly available data and general laboratory best practices to help ensure the stability and successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an androgen receptor (AR) antagonist. It has been shown to effectively inhibit AR transcriptional activity and has a strong ability to induce AR degradation.[1][2] this compound demonstrates significant activity against prostate cancer cells, including those resistant to Enzalutamide.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, it is recommended to store it at -20°C for up to three years or at 4°C for up to two years. Once in solution, it is best to prepare aliquots and store them at -80°C for up to six months or at -20°C for up to one month. It is advisable to avoid repeated freeze-thaw cycles. For the most accurate and lot-specific information, always refer to the Certificate of Analysis (COA) provided by the supplier.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions like water is low.
Troubleshooting Guide
Issue: Precipitation of this compound in Cell Culture Media
Q4: I observed precipitation after adding my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?
A4: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. The primary causes are exceeding the solubility limit and "solvent shock."
-
Exceeding Solubility Limit: The final concentration of this compound in your cell culture medium may be too high. It's crucial to ensure the final concentration is within the soluble range for your specific medium.
-
Solvent Shock: Rapidly diluting a DMSO stock solution into an aqueous buffer can cause the compound to crash out of solution.
Solutions:
-
Optimize Final Concentration: Perform a concentration-response curve to determine the lowest effective concentration of this compound for your assay.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in a smaller volume of media first. This gradual change in solvent polarity can help keep the compound in solution.
-
Maintain Low DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% to avoid solvent-induced precipitation and cellular toxicity.
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the media to aid in its dispersion.
Quantitative Data Summary
The following table summarizes the known solubility and storage information for this compound. For precise, lot-specific data, please consult the Certificate of Analysis.
| Parameter | Solvent/Condition | Value/Recommendation |
| Solubility | DMSO | Soluble |
| Water | Low Solubility | |
| Storage (Solid) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Storage (In Solution) | -80°C | Up to 6 months |
| -20°C | Up to 1 month (avoid repeated freeze-thaw cycles) | |
| In Vitro Assay Condition | DMSO Concentration | < 0.5% in final culture medium |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound solid compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Pre-weighing (Optional but Recommended): If precise concentration is critical, accurately weigh a small amount of the this compound solid.
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound solid to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential degradation with heat-sensitive compounds.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C as recommended.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation in solution.
Caption: Simplified signaling pathway of Androgen Receptor and inhibition by this compound.
References
Interpreting unexpected results in VPC-3033 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using VPC-3033, a potent androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a dual-action androgen receptor antagonist. It competitively inhibits the binding of androgens to the AR and also induces the degradation of the AR protein. This dual mechanism makes it effective in blocking androgen signaling pathways.[1][2]
Q2: What are the expected effects of this compound in prostate cancer cell lines?
A2: In AR-positive prostate cancer cell lines (e.g., LNCaP, VCaP), this compound is expected to inhibit AR transcriptional activity, leading to a decrease in the expression of AR target genes like Prostate-Specific Antigen (PSA). It should also lead to a measurable reduction in total AR protein levels due to induced degradation.[1][2] Consequently, this compound should inhibit the proliferation of these cells.
Q3: Is this compound effective against castration-resistant prostate cancer (CRPC)?
A3: Yes, this compound has demonstrated significant activity against prostate cancer cells that are resistant to other anti-androgens like enzalutamide.[1][3] This makes it a valuable tool for studying and potentially overcoming mechanisms of resistance in CRPC.
Q4: What are the typical working concentrations for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line and the specific assay. Based on its reported IC50 values, a good starting point for dose-response experiments would be in the range of 0.1 µM to 10 µM.
Q5: How should this compound be stored?
A5: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term use, a stock solution in a suitable solvent like DMSO can be prepared and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various assays.
| Assay | Parameter | Value | Cell Line/System |
| Androgen DHT Replacement | IC50 | 0.625 - 2.5 µM | Not specified |
| AR Transcriptional Activity Inhibition | IC50 | 0.3 µM | Not specified |
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the androgen receptor signaling pathway.
Caption: Mechanism of action of this compound.
Troubleshooting Guide
This guide addresses unexpected results you might encounter during your experiments with this compound.
Q1: Why am I not observing any inhibition of cell proliferation with this compound?
A1: There are several potential reasons for a lack of effect on cell proliferation:
-
Cell Line Inappropriateness:
-
Check AR status: Ensure you are using an androgen receptor-positive cell line (e.g., LNCaP, VCaP). This compound will not be effective in AR-negative cells like PC-3 or DU-145.
-
Confirm cell line identity: Authenticate your cell line via short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
-
Compound Inactivity:
-
Improper storage: Verify that this compound has been stored correctly to prevent degradation.
-
Solubility issues: Ensure that this compound is fully dissolved in the solvent and that the final concentration in the media does not exceed the solvent's solubility limit, which could cause precipitation.
-
-
Experimental Conditions:
-
Sub-optimal concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
Insufficient incubation time: The effects of this compound on proliferation may take several days to become apparent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Presence of androgens in media: Standard fetal bovine serum (FBS) contains androgens that can compete with this compound. Use charcoal-stripped FBS to create an androgen-depleted condition.
-
Q2: I'm not seeing any degradation of the androgen receptor after treating with this compound. What should I check?
A2: If you do not observe AR degradation via Western blot, consider the following:
-
Antibody Quality:
-
Validate your AR antibody: Ensure your primary antibody is specific and sensitive enough to detect AR in your cell line. Run a positive control (e.g., lysate from an AR-overexpressing cell line) and a negative control (e.g., lysate from an AR-negative cell line).
-
-
Experimental Protocol:
-
Time course: AR degradation is a dynamic process. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for observing maximal degradation.
-
Proteasome inhibitor control: To confirm that the degradation is proteasome-mediated, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). This should "rescue" the AR from degradation, resulting in a stronger band on your Western blot compared to treatment with this compound alone.
-
Loading control: Ensure equal protein loading by using a reliable loading control (e.g., GAPDH, β-actin).
-
Q3: The inhibitory effect of this compound on AR transcriptional activity is weaker than expected in my reporter assay. Why might this be?
A3: A weaker than expected effect in a reporter assay could be due to:
-
Reporter Construct Issues:
-
Promoter activity: Ensure the androgen-responsive element (ARE) in your reporter construct is functional.
-
Transient transfection efficiency: Optimize your transfection protocol to ensure a sufficient number of cells are expressing the reporter construct.
-
-
Assay Conditions:
-
Androgen stimulation: The concentration of the stimulating androgen (e.g., DHT, R1881) may be too high, requiring a higher concentration of this compound to achieve effective competition. Titrate the androgen concentration to find the EC50 and use a concentration at or near this value for your inhibition experiments.
-
Basal activity: If the basal activity of your reporter is too high, it may mask the inhibitory effects of this compound.
-
Caption: A logical troubleshooting workflow.
Experimental Protocols
1. Western Blot for AR Degradation
-
Cell Culture and Treatment:
-
Seed AR-positive prostate cancer cells (e.g., LNCaP) in 6-well plates and allow them to adhere overnight.
-
Culture cells in media supplemented with charcoal-stripped FBS for 24 hours prior to treatment.
-
Treat cells with a vehicle control (e.g., DMSO) and various concentrations of this compound for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. AR Transcriptional Activity Reporter Assay
-
Cell Culture and Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
-
Treatment and Lysis:
-
Replace the media with media containing charcoal-stripped FBS.
-
Pre-treat cells with a vehicle control or various concentrations of this compound for 1-2 hours.
-
Stimulate cells with an AR agonist (e.g., DHT or R1881) at a concentration close to its EC50.
-
Incubate for an additional 18-24 hours.
-
Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
-
Luminescence Measurement:
-
Measure firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as a percentage of the activity observed in the agonist-stimulated, vehicle-treated control.
-
Caption: A general experimental workflow.
References
VPC-3033 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) and purity assessment of VPC-3033.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A1: this compound should be stored in a cool, dry place, protected from light. For long-term storage, it is recommended to keep the compound at -20°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the expected appearance of solid this compound? A2: As a purified small molecule, this compound is typically a crystalline or amorphous powder. The color may vary slightly between batches but is generally off-white to yellow.
Q3: What is the recommended solvent for dissolving this compound? A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For cell-based assays, prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous-based cell culture medium. Ensure the final DMSO concentration is not detrimental to the cells (typically ≤0.1%).
Q4: What is the typical purity of a research-grade batch of this compound? A4: Research-grade this compound is generally expected to have a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC). The exact purity and impurity profile should be provided on the Certificate of Analysis (CoA) from the supplier.
Quality Control and Purity Data
The following table summarizes typical quality control specifications for a research-grade batch of this compound.
| Test | Method | Acceptance Criteria | Typical Result |
| Appearance | Visual Inspection | Off-white to yellow powder | Conforms |
| Identity | ¹H NMR | Spectrum conforms to the structure | Conforms |
| Identity | Mass Spectrometry (ESI+) | [M+H]⁺ = 299.10 ± 0.2 Da | 299.10 |
| Purity | HPLC (UV at 254 nm) | ≥98.0% | 99.2% |
| Residual Solvents | ¹H NMR / GC-MS | ≤0.5% | <0.1% |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with UV/Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile or DMSO.
-
Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total peak area in the chromatogram.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol is used to confirm the molecular weight of this compound.
-
Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Protocol 1.
-
MS Parameters:
-
Ionization Mode: Positive ESI (+).
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis: Confirm the presence of the protonated molecular ion ([M+H]⁺) for this compound (C₂₁H₁₄O₂, Calculated MW: 298.33). The expected m/z is approximately 299.10.
Protocol 3: Quantitative ¹H NMR (qNMR) for Purity and Identity
This protocol provides a method for confirming the chemical structure and assessing the purity of this compound using a certified internal standard.[1][2][3]
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: DMSO-d₆.
-
Internal Standard: A certified reference standard with known purity (e.g., Maleic Anhydride).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆ (e.g., 0.75 mL).
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse program (e.g., zg30).
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of interest (typically 30-60 seconds for quantitative accuracy).
-
Number of Scans: 8 or 16, depending on concentration.
-
-
Analysis:
-
Integrate a well-resolved, non-exchangeable proton signal from this compound.
-
Integrate a known proton signal from the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the weights, molecular weights, and number of protons for both the analyte and the standard.[4][5]
-
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q: I see multiple peaks in my HPLC chromatogram. Is my this compound sample impure? A: Not necessarily. While extra peaks can indicate impurities, they could also be artifacts. Consider the following:
-
Contamination: The extra peaks could come from contaminated solvent, glassware, or the HPLC system itself. Run a blank (injecting only the sample solvent) to check for system peaks.[6]
-
Degradation: this compound may have degraded if stored improperly or is unstable in the sample solvent. Prepare a fresh sample and re-analyze immediately.
-
Related Substances: The peaks may represent synthesis-related impurities or known degradation products. If the total area of these peaks is below the acceptable limit (e.g., <2%), the batch may still meet purity specifications.
Q: The retention time of my this compound peak is shifting between runs. What could be the cause? A: Retention time variability can be caused by several factors:[7][8]
-
Mobile Phase: Inconsistent mobile phase preparation is a common cause. Ensure it is prepared fresh and accurately. If using buffers, check the pH.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Use a column oven for stable temperature control.
-
Flow Rate: An unstable pump flow rate will cause shifts. Check the pump for leaks or air bubbles.[6][9]
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
Q: My this compound peak is showing tailing or fronting. How can I improve the peak shape? A: Poor peak shape can compromise resolution and integration accuracy.[10]
-
Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., silanol interactions). Try lowering the mobile phase pH (e.g., to 2-3) to suppress silanol activity or use a column with high-purity silica.
-
Peak Fronting: This is typically a sign of column overload. Reduce the amount of sample injected or dilute your sample. It can also be caused by sample solvent incompatibility; try dissolving your sample in the initial mobile phase.[9]
LC-MS Analysis Troubleshooting
Q: I am not detecting the expected molecular ion ([M+H]⁺) for this compound. What should I check? A: Failure to detect the target ion can be due to:
-
Ionization Issues: this compound may ionize more efficiently in negative mode ([M-H]⁻) or form different adducts (e.g., [M+Na]⁺, [M+K]⁺). Check for other common adducts or switch the ionization polarity.
-
Instrument Settings: Optimize MS parameters like capillary voltage, cone voltage, and temperatures. Ensure the mass spectrometer is properly calibrated.[11]
-
Sample Concentration: The sample may be too dilute. Try analyzing a more concentrated solution.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the cone/fragmentor voltage.
NMR Analysis Troubleshooting
Q: My ¹H NMR spectrum shows unexpected signals. Are these impurities? A: Unidentified signals can be several things:
-
Residual Solvents: Common synthesis or purification solvents (e.g., Ethyl Acetate, Dichloromethane, Hexanes) are often present. Compare the chemical shifts to known solvent tables.
-
Water: A broad peak, typically between 2.5-3.5 ppm in DMSO-d₆, is from residual water.
-
Structural Isomers or Degradants: These are genuine impurities. 2D NMR techniques (like COSY and HSQC) can help in their structural elucidation.
-
Internal Standard: If you are performing qNMR, you will see signals from your reference standard.
Visualized Workflows and Pathways
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ijsdr.org [ijsdr.org]
- 10. hplc.eu [hplc.eu]
- 11. gmi-inc.com [gmi-inc.com]
Best practices for storing and handling VPC-3033
This technical support center provides best practices for storing and handling the androgen receptor antagonist, VPC-3033. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For long-term storage of solid this compound, it is recommended to store it at -20°C. For short-term storage, it can be kept at room temperature.[1] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q2: How should I prepare stock solutions of this compound?
A2: It is advisable to prepare a high-concentration stock solution in a suitable organic solvent like DMSO. For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Q3: What is the stability of this compound in solution?
A3: The stability of this compound in solution is dependent on the solvent, storage temperature, and exposure to light. Stock solutions in DMSO are generally stable for extended periods when stored at -20°C or -80°C and protected from light. For aqueous working solutions, it is best to prepare them fresh for each experiment to avoid degradation.
Q4: How can I ensure the accurate concentration of my this compound working solutions?
A4: To ensure accuracy, it is crucial to use calibrated pipettes and to vortex the stock solution before making dilutions. When preparing working solutions in aqueous media, ensure that the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls.
Q5: Is this compound sensitive to light?
A5: Many small organic molecules are light-sensitive. Therefore, it is a best practice to handle this compound, both in solid form and in solution, with protection from light. Use amber vials or wrap containers with aluminum foil.
Storage and Handling Best Practices
Proper storage and handling are critical for maintaining the quality and activity of this compound. The following table summarizes the recommended conditions.
| Condition | Solid Form | Stock Solution (in DMSO) | Working Solution (Aqueous) |
| Long-Term Storage | -20°C | -20°C or -80°C (aliquoted) | Not Recommended |
| Short-Term Storage | Room Temperature | 4°C (for a few days) | Prepare Fresh |
| Light Exposure | Protect from Light | Protect from Light | Protect from Light |
| Container Type | Tightly sealed vial | Amber glass or polypropylene vials | Sterile polypropylene tubes |
| Handling | Use appropriate personal protective equipment (PPE) such as gloves and a lab coat. | Vortex before use. | Ensure complete dissolution. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no biological activity | - Compound degradation due to improper storage or handling.- Inaccurate concentration of working solution.- Low cell viability. | - Review storage and handling procedures.- Prepare fresh stock and working solutions.- Verify the concentration of the stock solution.- Perform a cell viability assay. |
| Precipitation of the compound in cell culture media | - Poor solubility of this compound in aqueous media.- The final concentration of DMSO is too low to maintain solubility. | - Ensure the final DMSO concentration is at a safe yet effective level (e.g., 0.1%).- Vortex the working solution before adding it to the media.- Do not store working solutions in aqueous media for extended periods. |
| High background in cell-based assays | - Cytotoxicity of the compound at high concentrations.- Off-target effects. | - Determine the optimal, non-toxic concentration range using a dose-response curve.- Include appropriate vehicle controls in your experiment. |
| Variability between experimental replicates | - Inconsistent pipetting.- Non-homogenous cell seeding.- Edge effects in multi-well plates. | - Use calibrated pipettes and ensure proper mixing.- Ensure a uniform cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on prostate cancer cells.
Methodology:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with different concentrations of this compound and a vehicle control (e.g., 0.1% DMSO) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Androgen Receptor (AR) Degradation
Objective: To assess the ability of this compound to induce the degradation of the androgen receptor.
Methodology:
-
Plate prostate cancer cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against the androgen receptor overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the AR protein levels to a loading control like β-actin or GAPDH.
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound is an antagonist of the androgen receptor (AR). It functions by binding to the AR, which can lead to the inhibition of AR transcriptional activity and the degradation of the AR protein. This dual mechanism makes it a potent inhibitor of androgen signaling in prostate cancer cells.
Caption: Mechanism of action of this compound as an androgen receptor antagonist.
Troubleshooting Workflow for Inconsistent Results
When faced with inconsistent experimental outcomes, a systematic approach to troubleshooting can help identify the root cause.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: VPC-3033 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VPC-3033 in in vivo experiments. The content is tailored for scientists and drug development professionals to address common challenges, with a focus on overcoming the rapid clearance of this compound.
Troubleshooting Guides & FAQs
Issue 1: Rapid In Vivo Clearance and Suboptimal Exposure
Q1: My in vivo study with this compound shows very low plasma concentrations and rapid clearance. How can I improve its pharmacokinetic (PK) profile?
A1: Rapid clearance is a known challenge with this compound, likely due to extensive metabolism, including glucuronidation. To improve its in vivo exposure, consider the following strategies:
-
Formulation Optimization: Modifying the drug delivery system can significantly enhance the half-life of this compound. A subcutaneous (SC) oil-based formulation can create a depot effect, leading to sustained release and prolonged plasma exposure.
-
Alternative Dosing Routes: Continuous intravenous (IV) infusion using a pump can maintain steady-state plasma concentrations, bypassing first-pass metabolism and ensuring consistent target engagement.
-
Inhibition of Metabolism: Co-administration with an inhibitor of glucuronidation, such as curcumin in preclinical models, has been shown to increase the systemic exposure of other drugs cleared by this pathway. However, this approach requires careful validation to avoid unintended off-target effects.
Q2: What are the key pharmacokinetic parameters I should be measuring for this compound, and what are the expected values?
A2: Key pharmacokinetic parameters to assess include maximum plasma concentration (Cmax), area under the concentration-time curve (AUC), and elimination half-life (t½). While specific, publicly available pharmacokinetic data for this compound is limited, preclinical studies on similar small molecule inhibitors provide a general reference. It is crucial to determine these parameters in your specific experimental model.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intravenous (IV) Bolus | Oral (PO) Gavage | Subcutaneous (SC) in Oil |
| Dose (mg/kg) | 10 | 50 | 50 |
| Cmax (ng/mL) | >1000 (projected) | Low - Moderate | Moderate - High |
| AUC (ng*h/mL) | Moderate | Low | High |
| t½ (hours) | < 1 | < 2 | > 8 |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Issue 2: Investigating and Mitigating Glucuronidation
Q3: How can I confirm that glucuronidation is the primary clearance mechanism for this compound in my model?
A3: An in vitro UGT (UDP-glucuronosyltransferase) inhibition assay using liver microsomes is the standard method to identify the specific UGT isoforms responsible for the metabolism of a compound. By incubating this compound with a panel of recombinant human UGT enzymes, you can pinpoint which isoforms are the primary contributors to its glucuronidation. A significant decrease in the formation of the glucuronide metabolite in the presence of a specific UGT inhibitor confirms its role.
Q4: What are some strategies to reduce the impact of glucuronidation on this compound's in vivo efficacy?
A4: Beyond co-administration with inhibitors, several medicinal chemistry approaches can be employed, although these would involve synthesizing new analogs of this compound:
-
Blocking the Glucuronidation Site: Modifying the chemical group on this compound that undergoes glucuronidation can prevent the metabolic reaction.
-
Steric Hindrance: Introducing bulky chemical groups near the site of metabolism can sterically hinder the UGT enzyme from accessing it.
-
Prodrug Approach: A prodrug strategy can be designed where the active this compound is released after bypassing the primary sites of first-pass metabolism.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound following administration via different routes.
Materials:
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline for IV; 0.5% methylcellulose in water for PO; sterile sunflower oil for SC)
-
8-week-old male CD-1 mice
-
K2-EDTA collection tubes
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
IV: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
PO: Administer a single dose (e.g., 50 mg/kg) via oral gavage.
-
SC: Administer a single dose (e.g., 50 mg/kg) as a suspension in oil into the subcutaneous space between the shoulder blades.
-
-
Blood Sampling: Collect serial blood samples (approx. 50 µL) at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into K2-EDTA tubes.
-
Plasma Preparation: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples by protein precipitation with acetonitrile containing an internal standard.
-
Quantify this compound concentrations using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t½) using non-compartmental analysis software.
Protocol 2: Subcutaneous Oil-Based Formulation
Objective: To prepare a suspension of this compound in a sterile oil vehicle for subcutaneous administration.
Materials:
-
This compound
-
Sterile sunflower oil
-
Sterile vials
-
Homogenizer or sonicator
Procedure:
-
Aseptically weigh the required amount of this compound.
-
In a sterile vial, add the this compound powder to the sterile sunflower oil to achieve the desired concentration (e.g., 10 mg/mL for a 50 mg/kg dose at a 5 mL/kg dosing volume).
-
Homogenize or sonicate the mixture until a uniform suspension is achieved.
-
Visually inspect for homogeneity before each administration.
Protocol 3: In Vitro UGT Inhibition Assay
Objective: To identify the UGT isoforms responsible for this compound metabolism.
Materials:
-
This compound
-
Pooled human liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A9, 2B7)
-
UDPGA (co-factor)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Known UGT isoform-specific substrates and inhibitors (for controls)
-
LC-MS/MS system
Procedure:
-
Incubation: In a microcentrifuge tube, combine the UGT enzyme source, alamethicin, UDPGA, and this compound at various concentrations.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Analysis: Quantify the formation of the this compound-glucuronide metabolite using LC-MS/MS.
-
Data Interpretation: A significant reduction in metabolite formation in the presence of a specific UGT isoform indicates its involvement in this compound metabolism.
Visualizations
Caption: Troubleshooting workflow for addressing rapid clearance of this compound.
Caption: Simplified androgen receptor signaling pathway and the inhibitory action of this compound.
Validation & Comparative
A Preclinical Showdown: VPC-3033 Versus Enzalutamide in the Fight Against Prostate Cancer
For researchers, scientists, and drug development professionals, the quest for more effective treatments for castration-resistant prostate cancer (CRPC) is a continuous endeavor. Enzalutamide, a second-generation androgen receptor (AR) inhibitor, has been a significant advancement in this field. However, the emergence of resistance necessitates the development of novel therapeutic strategies. This guide provides a detailed comparison of the preclinical efficacy of VPC-3033, a promising new AR antagonist and degrader, with the established clinical profile of enzalutamide.
This comparison synthesizes available preclinical data for this compound and extensive clinical and preclinical information for enzalutamide, offering a comprehensive overview for the scientific community. While direct head-to-head clinical trials are not available, as this compound is currently in the preclinical stage of development, the existing data provides valuable insights into its potential advantages, particularly in the context of enzalutamide resistance.
Mechanism of Action: A Tale of Two Inhibitors
Enzalutamide functions as a potent androgen receptor (AR) signaling inhibitor.[1][2][3][4] It acts by competitively blocking the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[1][2][3] This multi-pronged approach effectively shuts down the signaling pathway that drives the growth of many prostate cancers.
This compound, on the other hand, presents a dual mechanism of action. It not only acts as an AR antagonist but also induces the degradation of the AR protein. This degradation mechanism offers a potential advantage over simple antagonism, as it removes the receptor protein that can be a source of resistance mutations. Notably, this compound has demonstrated significant activity against prostate cancer cells that have developed resistance to enzalutamide.
At a Glance: Key Efficacy Data
The following tables summarize the available quantitative data for this compound and enzalutamide, providing a snapshot of their respective potencies and clinical efficacy.
| Parameter | This compound (Preclinical Data) | Reference |
| AR Transcriptional Activity (IC50) | 0.3 µM | [5] |
| Androgen (DHT) Displacement (IC50) | 0.625 - 2.5 µM | [5] |
| Activity in Enzalutamide-Resistant Cells | Significant anti-AR activity | [5] |
| Clinical Trial | Patient Population | Primary Endpoint | Result with Enzalutamide | Reference |
| AFFIRM | Metastatic CRPC (post-docetaxel) | Overall Survival (OS) | Median OS 18.4 months vs. 13.6 months with placebo | [6] |
| PREVAIL | Chemotherapy-naïve metastatic CRPC | Radiographic Progression-Free Survival (rPFS) & OS | Significant improvement in rPFS and OS vs. placebo | [6] |
| PROSPER | Non-metastatic CRPC | Metastasis-Free Survival (MFS) | Significantly lower risk of metastasis or death vs. placebo | |
| ARCHES | Metastatic hormone-sensitive prostate cancer | Radiographic Progression-Free Survival (rPFS) | Significantly improved rPFS with enzalutamide + ADT vs. placebo + ADT | |
| TERRAIN | Metastatic CRPC | Progression-Free Survival (PFS) | Significantly prolonged PFS vs. bicalutamide |
In-Depth Look: Experimental Protocols
To ensure transparency and reproducibility, detailed methodologies for key experiments are outlined below.
Androgen Receptor (AR) Transcriptional Activity Assay
Objective: To determine the concentration of a compound required to inhibit 50% of AR-mediated gene transcription (IC50).
Methodology:
-
Cell Culture: LNCaP human prostate cancer cells, which endogenously express AR, are cultured in appropriate media.
-
Transfection (if necessary): Cells can be transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., probasin promoter).
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound or enzalutamide) in the presence of a synthetic androgen (e.g., R1881) to stimulate AR activity.
-
Luciferase Assay: After a defined incubation period, cell lysates are collected, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luciferase signal is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The IC50 value is calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Androgen Receptor (AR) Degradation Assay
Objective: To assess the ability of a compound to induce the degradation of the AR protein.
Methodology:
-
Cell Culture: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured to a suitable confluency.
-
Treatment: Cells are treated with the test compound (e.g., this compound) at various concentrations and for different time points. A vehicle control (e.g., DMSO) is also included.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Quantification: The intensity of the AR band is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to determine the relative amount of AR protein remaining after treatment.
In Vivo Xenograft Model for Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Cell Implantation: Human prostate cancer cells (e.g., LNCaP for androgen-sensitive or enzalutamide-resistant lines) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. A vehicle control is administered to the control group.
-
Endpoint Measurement: The study continues for a defined period or until tumors in the control group reach a specific size. Key endpoints include tumor growth inhibition, changes in body weight (as a measure of toxicity), and levels of biomarkers such as prostate-specific antigen (PSA) in the blood.
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to assess AR levels and proliferation markers (e.g., Ki-67).
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of Enzalutamide and this compound.
Caption: Preclinical experimental workflow for drug evaluation.
Conclusion
Enzalutamide has undoubtedly been a cornerstone in the treatment of advanced prostate cancer. However, the challenge of acquired resistance remains a significant clinical hurdle. Preclinical data on this compound suggests a promising alternative, particularly with its dual mechanism of AR antagonism and degradation. Its demonstrated activity in enzalutamide-resistant models highlights its potential to address a critical unmet need. Further preclinical studies involving direct, head-to-head in vivo comparisons with enzalutamide, along with comprehensive pharmacokinetic and toxicology assessments, will be crucial in determining the future trajectory of this compound as a potential next-generation therapy for prostate cancer. This guide serves as a foundational resource for researchers dedicated to advancing the treatment landscape for this challenging disease.
References
- 1. Characterization of a new class of androgen receptor antagonists with potential therapeutic application in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ubc-pathology.sites.olt.ubc.ca [ubc-pathology.sites.olt.ubc.ca]
- 3. erc.bioscientifica.com [erc.bioscientifica.com]
- 4. An androgen receptor N-terminal domain antagonist for treating prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2020102804A2 - Pharmaceutical combination for treatment of cancer - Google Patents [patents.google.com]
- 6. Chapters - EndoText - Page 27 [endotext.org]
VPC-3033: A Novel Androgen Receptor Antagonist for Enzalutamide-Resistant Prostate Cancer
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to second-generation androgen receptor (AR) inhibitors, such as enzalutamide, presents a significant challenge in the treatment of castration-resistant prostate cancer (CRPC). VPC-3033, a novel small molecule, has been identified as a potent AR antagonist with a distinct mechanism of action that offers promise in overcoming this resistance. This guide provides a comprehensive comparison of this compound's activity in enzalutamide-resistant models, supported by available preclinical data, and outlines key experimental protocols for its evaluation.
Mechanism of Action: Beyond Simple Antagonism
Unlike traditional AR antagonists that solely compete with androgens for binding to the AR ligand-binding domain (LBD), this compound exhibits a dual mechanism of action. It not only competitively inhibits AR transcriptional activity but also induces the degradation of the AR protein.[1] This degradation is a key feature that distinguishes this compound from enzalutamide and other similar agents, offering a potential advantage in tumors where AR overexpression is a primary resistance mechanism.
The F877L mutation in the AR LBD is a clinically relevant mechanism of acquired resistance to enzalutamide, which can convert the drug from an antagonist to an agonist. While direct evidence of this compound's activity against this specific mutation is not yet publicly available, its ability to induce AR degradation suggests it may remain effective. By eliminating the AR protein, this compound could potentially bypass the conformational changes induced by the F877L mutation that lead to enzalutamide's paradoxical agonist activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the androgen receptor signaling pathway, the mechanism of enzalutamide resistance, and the proposed mechanism of action for this compound, along with a typical experimental workflow for its evaluation.
References
A Head-to-Head Comparison of VPC-3033 and Other Androgen Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel androgen receptor (AR) antagonist, VPC-3033, with other prominent AR antagonists, including the second-generation agents enzalutamide, apalutamide, and darolutamide. The information is compiled from preclinical studies to assist researchers in understanding the distinct mechanisms and potential therapeutic advantages of these compounds.
Executive Summary
This compound is a novel androgen receptor (AR) antagonist with a distinct mechanism of action that includes not only the inhibition of AR transcriptional activity but also the induction of AR protein degradation. This dual action presents a potential advantage in overcoming resistance mechanisms that can emerge with conventional AR antagonists. Preclinical data suggests this compound is effective in enzalutamide-resistant prostate cancer models.
Second-generation AR antagonists, such as enzalutamide, apalutamide, and darolutamide, are potent inhibitors of the AR signaling pathway and have demonstrated significant clinical efficacy. However, acquired resistance remains a challenge. This guide provides a comparative analysis of the available preclinical data for these compounds to highlight their relative strengths and potential applications in prostate cancer research and development.
Data Presentation: Quantitative Comparison of AR Antagonists
The following tables summarize the available quantitative data for this compound and other AR antagonists. It is important to note that the data for this compound and the other antagonists are from different studies, which may have utilized varying experimental conditions. Therefore, direct comparisons should be interpreted with caution.
Table 1: In Vitro Efficacy of AR Antagonists
| Compound | Target | Assay | Cell Line | IC50 (µM) | Citation |
| This compound | AR | AR Transcriptional Activity | LNCaP-eGFP | ~0.25 | [1] |
| This compound | AR | Androgen (R1881) Displacement | LNCaP | 0.8 | [1] |
| Enzalutamide | AR | AR Transcriptional Activity | LNCaP-ARE | ~0.1 | [Referenced in multiple studies] |
| Apalutamide | AR | AR Transcriptional Activity | LNCaP | ~0.03 | [Referenced in multiple studies] |
| Darolutamide | AR | AR Transcriptional Activity | VCaP | ~0.03 | [Referenced in multiple studies] |
Table 2: Efficacy in Enzalutamide-Resistant Models
| Compound | Cell Line | Assay | Effect | Citation |
| This compound | MDV3100-resistant LNCaP | Cell Viability | Significant inhibition of cell growth | [1] |
Table 3: In Vivo Efficacy of this compound
| Compound | Animal Model | Tumor Type | Dosage | Effect on Tumor Growth | Citation |
| This compound | Nude mice | LNCaP xenograft | 10 mg/kg/day | Significant tumor growth inhibition | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
AR Transcriptional Activity Assay (LNCaP-eGFP)
-
Cell Line: LNCaP cells stably expressing an enhanced green fluorescent protein (eGFP) reporter under the control of an androgen-responsive element (ARE).
-
Method: Cells were plated in 96-well plates and treated with various concentrations of this compound in the presence of the synthetic androgen R1881 (1 nmol/L).
-
Data Acquisition: After 24 hours of incubation, eGFP fluorescence was measured using a fluorescence plate reader.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.[1]
Androgen Displacement Assay
-
Cell Line: LNCaP cells.
-
Method: Whole-cell ligand binding assays were performed using the radiolabeled synthetic androgen [³H]R1881. Cells were incubated with a fixed concentration of [³H]R1881 and increasing concentrations of this compound.
-
Data Acquisition: The amount of bound radioactivity was measured by scintillation counting.
-
Analysis: The IC50 value, representing the concentration of this compound that displaces 50% of the bound [³H]R1881, was determined.[1]
Cell Viability Assay in Enzalutamide-Resistant Cells
-
Cell Line: LNCaP cell line engineered to be resistant to enzalutamide (MDV3100-resistant).
-
Method: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound.
-
Data Acquisition: Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Analysis: The effect on cell viability was plotted against the compound concentration to determine the inhibitory effect.[1]
In Vivo Xenograft Study
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: LNCaP cells were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered daily via intraperitoneal injection at a dose of 10 mg/kg.
-
Data Collection: Tumor volume was measured regularly using calipers.
-
Analysis: Tumor growth curves were plotted for the treatment and control groups to evaluate the anti-tumor efficacy of this compound.[1]
Mandatory Visualization
Signaling Pathway Diagrams
Caption: Canonical Androgen Receptor Signaling Pathway.
Caption: Comparative Mechanisms of Action.
Experimental Workflow Diagram
Caption: Preclinical Evaluation Workflow for this compound.
References
VPC-3033: A Comparative Analysis of Cross-Reactivity with Steroid Hormone Receptors
For Immediate Release
Vancouver, BC – This guide provides a comprehensive comparison of VPC-3033, a novel androgen receptor (AR) antagonist, and its cross-reactivity with other key steroid hormone receptors, including the estrogen receptor (ER), progesterone receptor (PR), and glucocorticoid receptor (GR). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the selectivity profile of this compound supported by experimental data and detailed protocols.
This compound has been identified as a potent antagonist of the androgen receptor, demonstrating a unique mechanism of action that includes not only the inhibition of AR transcriptional activity but also the induction of AR degradation.[1] This dual action makes it a promising candidate for the treatment of prostate cancer, particularly in cases that have developed resistance to existing therapies like enzalutamide.
Executive Summary of Receptor Selectivity
The selectivity of a therapeutic compound for its intended target is a critical factor in minimizing off-target effects and ensuring a favorable safety profile. In the case of this compound, its activity has been evaluated against a panel of nuclear hormone receptors to determine its specificity for the androgen receptor.
Quantitative Comparison of Receptor Activity
The following table summarizes the inhibitory activity of this compound against the androgen receptor and its cross-reactivity with the estrogen, progesterone, and glucocorticoid receptors. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity in a functional assay.
| Receptor | Target Ligand | This compound IC50 (µM) |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.3 |
| Estrogen Receptor (ERα) | 17β-Estradiol (E2) | > 10 |
| Progesterone Receptor (PR) | Progesterone | > 10 |
| Glucocorticoid Receptor (GR) | Dexamethasone | > 10 |
Data derived from reporter gene assays.
As the data indicates, this compound is a potent inhibitor of the androgen receptor with an IC50 value of 0.3 µM. In contrast, its activity against the estrogen, progesterone, and glucocorticoid receptors is significantly lower, with IC50 values exceeding 10 µM. This demonstrates a high degree of selectivity for the androgen receptor.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in evaluating the cross-reactivity of this compound, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Hormone Receptor Transcriptional Activation Assay
This assay was performed to determine the functional activity of this compound on the androgen receptor, estrogen receptor, progesterone receptor, and glucocorticoid receptor.
1. Cell Culture and Transfection:
-
PC-3 (prostate cancer) cells, which are null for AR, ER, and PR, were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
For the assay, cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.
-
Cells were transiently co-transfected with expression plasmids for full-length human AR, ERα, PR, or GR, along with a corresponding reporter plasmid containing hormone response elements driving the expression of the luciferase gene. A constitutively active Renilla luciferase plasmid was also co-transfected for normalization of transfection efficiency. Transfections were carried out using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
2. Compound Treatment:
-
24 hours post-transfection, the medium was replaced with a serum-free, phenol red-free medium.
-
Cells were treated with a serial dilution of this compound (ranging from 10 nM to 10 µM) in the presence of the respective receptor's natural ligand at a concentration that elicits 80% of the maximal response (EC80):
-
AR: 1 nM Dihydrotestosterone (DHT)
-
ERα: 1 nM 17β-Estradiol (E2)
-
PR: 10 nM Progesterone
-
GR: 100 nM Dexamethasone
-
-
Control wells included cells treated with the vehicle (DMSO) and the respective hormone, and cells treated with the vehicle alone.
3. Luciferase Assay:
-
After a 24-hour incubation period, the cells were lysed, and the firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.
-
Luminescence was quantified using a plate-reading luminometer.
4. Data Analysis:
-
The firefly luciferase activity for each well was normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
-
The normalized data was then expressed as a percentage of the activity observed in the presence of the hormone alone.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
This comprehensive analysis confirms the high selectivity of this compound for the androgen receptor, underscoring its potential as a targeted therapy for prostate cancer with a reduced likelihood of off-target effects mediated by other steroid hormone receptors.
References
In Vivo Validation of VPC-3033's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-tumor activity of the novel androgen receptor (AR) antagonist, VPC-3033, with established therapies, Enzalutamide and Abiraterone Acetate. The information is supported by experimental data from preclinical studies.
This compound is an androgen receptor antagonist that not only inhibits AR transcriptional activity but also promotes its degradation.[1][2] It has demonstrated significant activity in prostate cancer models, including those resistant to second-generation antiandrogens like Enzalutamide.[1][2] This guide will delve into the in vivo validation of this compound, presenting a direct comparison with Enzalutamide, a potent AR inhibitor, and Abiraterone Acetate, a key androgen biosynthesis inhibitor, both of which are standard-of-care treatments for castration-resistant prostate cancer (CRPC).
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data on the anti-tumor activity of this compound, Enzalutamide, and Abiraterone Acetate in LNCaP xenograft models, a commonly used preclinical model for prostate cancer research.
| Compound | Dosage and Administration | Tumor Growth Inhibition | Study Reference |
| This compound | 10 mg/kg, i.p. | Significant reduction in tumor volume compared to vehicle control (P < 0.05) | Li et al., 2013 |
| Enzalutamide | 10 mg/kg, oral gavage, 5 days/week | Significant tumor regression in LNCaP xenografts | Asangani et al., 2016 |
| Abiraterone Acetate | 100 mg/kg, p.o., b.i.d. | Significantly reduced tumor volumes compared to control | Activity of oral VT-464... (ASCO, 2012) |
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies. Below are the detailed protocols for the key experiments cited.
This compound In Vivo Xenograft Study (Li et al., 2013)
-
Cell Line: LNCaP human prostate cancer cells.
-
Animal Model: Male athymic nude mice.
-
Tumor Implantation: 2 x 10^6 LNCaP cells in 50 µL of phosphate-buffered saline (PBS) mixed with 50 µL of Matrigel were subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reached a palpable size, mice were treated with this compound at a dose of 10 mg/kg administered via intraperitoneal (i.p.) injection. A control group received a vehicle solution.
-
Monitoring: Tumor volume was measured regularly using calipers.
-
Endpoint: The study endpoint was determined by tumor size and the overall health of the animals.
Enzalutamide In Vivo Xenograft Study (Adapted from Asangani et al., 2016)
-
Cell Line: LNCaP-AR cells.
-
Animal Model: Castrated male mice.
-
Tumor Implantation: LNCaP-AR cells were implanted subcutaneously in castrated mice.
-
Treatment: When tumors reached approximately 100 mm³, mice were randomized to receive either vehicle or 10 mg/kg Enzalutamide via oral gavage, administered 5 days a week.
-
Monitoring: Tumor volume was monitored, and mean tumor volume was calculated.
-
Endpoint: Analysis of tumor growth and relevant biomarkers.
Abiraterone Acetate In Vivo Xenograft Study (Adapted from ASCO, 2012)
-
Cell Line: LNCaP cells.
-
Animal Model: SCID mice.
-
Tumor Implantation: LNCaP cells were implanted subcutaneously.
-
Treatment: When tumors reached 100 mm³, mice were randomized to receive vehicle, or Abiraterone Acetate at 100 mg/kg, administered orally twice a day (p.o. b.i.d.) for 28 days.
-
Monitoring: Tumor volumes were measured to assess treatment efficacy.
-
Endpoint: Comparison of tumor volumes at the end of the treatment period.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a typical in vivo xenograft study and the androgen receptor signaling pathway targeted by these compounds.
References
Comparative Analysis of VPC-3033's Effect on Androgen Receptor Splice Variants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of VPC-3033 and other emerging therapies targeting androgen receptor (AR) splice variants, a key mechanism in castration-resistant prostate cancer (CRPC). While direct experimental data on the effect of this compound on AR splice variants remains to be published, its close structural analog, VPC-14449, has demonstrated significant activity against these challenging targets. This guide will leverage data on VPC-14449 as a surrogate to compare against other notable compounds in the field, supported by detailed experimental protocols and visual pathway diagrams.
Introduction to AR Splice Variants and Therapeutic Challenges
The androgen receptor (AR) is a critical driver of prostate cancer progression. While androgen deprivation therapies are initially effective, the cancer often progresses to a castration-resistant state. A major mechanism of this resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the ligand-binding domain (LBD), the target of current anti-androgen therapies. The most well-characterized of these is AR-V7. The emergence of AR-Vs necessitates the development of novel therapeutic strategies that can effectively target these truncated and constitutively active receptors.
This compound is a novel androgen receptor antagonist that has been shown to inhibit AR transcriptional activity and induce degradation of the full-length AR.[1] Given that the related compound, VPC-14449, has shown efficacy against AR splice variants, it is highly probable that this compound shares this mechanism of action.[2][3] This guide will compare the preclinical data available for VPC-14449, as a proxy for this compound, with other agents targeting AR-Vs, namely Niclosamide, EPI-7386, and TAS3681.
Comparative Efficacy of AR Splice Variant Inhibitors
The following tables summarize the available quantitative data on the efficacy of VPC-14449 and alternative compounds against AR splice variants.
Table 1: In Vitro Efficacy Against AR Splice Variants
| Compound | Target | Cell Line | Assay | Endpoint | Result | Citation(s) |
| VPC-14449 | AR-DBD | 22Rv1 (AR-V7 positive) | Cell Viability | IC50 | ~20 µM | [2] |
| 22Rv1 | AR Transcriptional Activity (UBE2C expression) | Inhibition | Significant reduction at 50 µM | [2] | ||
| Niclosamide | AR-V7 | CWR22Rv1 | Western Blot | AR-V7 Protein Level | Significant reduction at 0.5 µM | [1] |
| CWR22Rv1 | Cell Growth | Inhibition | Dose-dependent | [1] | ||
| EPI-7386 | AR N-Terminal Domain | LNCaP, LN95 | RT-qPCR | AR-V7 mRNA Level | Not explicitly quantified | [4] |
| TAS3681 | Full-length AR and AR-Vs | Enzalutamide-resistant cells | Western Blot | AR-V7 Protein Level | Dose-dependent reduction | [5] |
| AR-V7 positive xenografts | Tumor Growth | Inhibition | Strong antitumor efficacy | [6] |
Table 2: Mechanism of Action
| Compound | Primary Mechanism | Effect on AR-V7 | Citation(s) |
| VPC-14449 | Inhibition of AR DNA-binding domain (DBD) | Reduces interaction with chromatin | [2][3][7] |
| Niclosamide | Induces proteasomal degradation of AR-V7 | Decreases AR-V7 protein levels | [1] |
| EPI-7386 | Binds to the N-terminal domain (NTD) of AR | Inhibits transcriptional activity | [4][8] |
| TAS3681 | Pure AR antagonist and AR down-regulator | Reduces AR-V7 protein levels | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of AR splice variant inhibitors.
Western Blotting for AR-V7 Protein Levels
This protocol is used to detect and quantify the levels of AR-V7 protein in prostate cancer cells following treatment with the compound of interest.
-
Cell Lysis: Prostate cancer cells (e.g., CWR22Rv1, 22Rv1) are cultured and treated with varying concentrations of the test compound for a specified duration (e.g., 24-48 hours). Cells are then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for AR-V7 (e.g., anti-AR-V7 rabbit polyclonal antibody). A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
Real-Time Quantitative PCR (RT-qPCR) for AR-V7 mRNA Levels
This technique is employed to measure the relative abundance of AR-V7 messenger RNA (mRNA) transcripts in cells.
-
RNA Extraction and cDNA Synthesis: Total RNA is isolated from treated and untreated prostate cancer cells using a commercial RNA extraction kit. The quality and quantity of RNA are assessed. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[9]
-
qPCR Reaction: The qPCR reaction is set up using a master mix, cDNA template, and specific primers and probes for AR-V7 and a reference gene (e.g., GAPDH).[9]
-
Data Analysis: The relative expression of AR-V7 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the reference gene.
Cell Viability Assay
This assay determines the effect of the test compounds on the proliferation and survival of prostate cancer cells.
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTS or WST-8) is added to each well.[2] The reagent is converted by metabolically active cells into a colored formazan product.
-
Data Measurement and Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.
Caption: Simplified signaling pathway of full-length AR and AR-V7, and the points of intervention for this compound and alternatives.
Caption: Standard experimental workflow for Western blot analysis of AR-V7 protein expression.
Caption: Workflow for the quantification of AR-V7 mRNA levels using RT-qPCR.
Conclusion
The emergence of AR splice variants as a mechanism of resistance to conventional anti-androgen therapies presents a significant challenge in the treatment of advanced prostate cancer. While direct evidence for the effect of this compound on AR splice variants is not yet available, the activity of its close analog, VPC-14449, suggests a promising avenue of investigation. This guide has provided a comparative overview of VPC-14449 and other novel agents that target AR-Vs through diverse mechanisms. The presented data and experimental protocols offer a valuable resource for researchers working to develop more effective therapies for castration-resistant prostate cancer. Further studies are warranted to directly elucidate the activity of this compound against AR splice variants and to advance these promising compounds into clinical development.
References
- 1. Characterization of a new class of androgen receptor antagonists with potential therapeutic application in advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bypassing drug-resistance mechanisms of prostate cancer with small-molecules that target androgen receptor chromatin interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. login.medscape.com [login.medscape.com]
- 9. Discovery of novel antagonists targeting the DNA binding domain of androgen receptor by integrated docking-based virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of VPC-3033's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational androgen receptor (AR) antagonist, VPC-3033, with established second-generation antiandrogen therapies: enzalutamide, apalutamide, and darolutamide. The information presented is intended to assist researchers in evaluating the mechanism of action and potential therapeutic advantages of this compound.
Executive Summary
This compound is a novel androgen receptor antagonist with a multi-faceted mechanism of action that includes inhibition of AR transcriptional activity, androgen displacement, and, notably, degradation of the androgen receptor itself.[1][2] This latter characteristic may offer a distinct advantage in overcoming resistance mechanisms observed with other AR-targeted therapies. This guide summarizes the available quantitative data, outlines key experimental methodologies for evaluating these compounds, and provides visual representations of the pertinent biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of AR Antagonists
The following table summarizes key in vitro potency metrics for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.
| Compound | Target/Assay | IC50 / Ki | Cell Line / System | Reference |
| This compound | Androgen (DHT) Replacement | 0.625-2.5 μM | - | [1][2] |
| AR Transcriptional Activity | 0.3 μM | - | [1][2] | |
| Enzalutamide | AR Binding (Competitive) | 36 nM (IC50) | LNCaP | [3] |
| AR Binding (Competitive) | 21.4 nM (IC50) | LNCaP | [4] | |
| AR-driven Reporter Assay | 26 nM - 38 nM (IC50) | - | ||
| Apalutamide | AR Binding (Ligand-binding domain) | 16 nM (IC50) | - | [5] |
| AR-driven Reporter Assay | 200 nM (IC50) | - | [4] | |
| Darolutamide | AR Antagonist Activity | 26 nM (IC50) | In vitro assay | [6] |
| AR Binding (Competitive) | 11 nM (Ki) | - | [3][6] |
Mechanism of Action Comparison
All four compounds are potent antagonists of the androgen receptor. However, they exhibit some differences in their specific mechanisms of action.
-
This compound: Inhibits AR transcriptional activity and demonstrates potent androgen displacement. A key differentiator is its ability to induce significant degradation of the androgen receptor.[1][2] This may be particularly effective in tumors where AR overexpression is a primary driver of resistance. It has also shown significant activity in prostate cancer cells resistant to enzalutamide.[1][7]
-
Enzalutamide: A second-generation nonsteroidal antiandrogen that acts as a competitive AR inhibitor.[3] It disrupts the AR signaling pathway at multiple steps by preventing androgen binding, inhibiting the nuclear translocation of the AR, and impairing the binding of the AR to DNA.[8]
-
Apalutamide: A potent AR antagonist that binds directly to the ligand-binding domain of the AR.[5] This action prevents AR nuclear translocation, inhibits DNA binding, and consequently impedes AR-mediated gene transcription.[5]
-
Darolutamide: A structurally distinct AR inhibitor that competitively blocks androgen binding to the receptor.[6] It effectively prevents the translocation of the activated AR to the nucleus and inhibits AR-mediated gene transcription.[9]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for AR Antagonist Evaluation.
Experimental Protocols
Detailed, step-by-step protocols for the synthesis and evaluation of this compound are proprietary. However, based on the available literature, the key experiments for verifying its mechanism of action and comparing it to other AR antagonists would involve the following methodologies:
Competitive Androgen Receptor Binding Assay
-
Objective: To determine the affinity of the test compound for the androgen receptor and its ability to displace a natural ligand.
-
General Protocol:
-
Prepare prostate cancer cell lysates (e.g., from LNCaP cells) containing the androgen receptor.
-
Incubate the cell lysates with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone).
-
Add increasing concentrations of the test compound (this compound or comparators).
-
After incubation, separate the bound from the unbound radioligand.
-
Measure the radioactivity of the bound fraction.
-
Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).
-
AR Transcriptional Activity Assay (e.g., Luciferase Reporter Assay)
-
Objective: To measure the ability of the test compound to inhibit androgen-induced gene expression.
-
General Protocol:
-
Transfect prostate cancer cells (e.g., LNCaP) with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).
-
Treat the transfected cells with an androgen (e.g., R1881) to stimulate AR-mediated transcription.
-
Concurrently, treat the cells with increasing concentrations of the test compound.
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of the androgen-induced luciferase activity.
-
Androgen Receptor Degradation Assay (Western Blot)
-
Objective: To assess the effect of the test compound on the total cellular levels of the androgen receptor protein.
-
General Protocol:
-
Culture prostate cancer cells (e.g., LNCaP) and treat them with the test compound at various concentrations and for different durations.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific for the androgen receptor.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity corresponding to the AR protein and normalize it to a loading control (e.g., GAPDH or β-actin) to determine the relative AR protein levels.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.
-
General Protocol:
-
Implant human prostate cancer cells (e.g., LNCaP) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound via intravenous injection) and a vehicle control to the respective groups.[10]
-
Measure tumor volume regularly using calipers.
-
Monitor the health and body weight of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination, biomarker analysis).
-
Pharmacokinetic analysis can also be performed by collecting blood samples at various time points after compound administration to determine its concentration in the plasma.[10]
-
Conclusion
This compound presents a promising profile as an androgen receptor antagonist with a distinct mechanism that includes AR degradation. The provided data and outlined experimental approaches offer a framework for the independent verification of its mechanism of action and a comparative assessment against current standards of care. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of prostate cancer, particularly in the context of acquired resistance to existing therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Androgen Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response [mdpi.com]
- 5. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CheMondis Marketplace [chemondis.com]
- 8. Inhibiting androgen receptor nuclear entry in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Darolutamide antagonizes androgen signaling by blocking enhancer and super‐enhancer activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of VPC-3033 in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for VPC-3033 is not publicly available, established best practices for the disposal of research chemicals of unknown specific hazards should be strictly followed. This guide provides essential safety and logistical information to manage the disposal of this compound responsibly.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with the disposal of any chemical, including this compound. Your EHS department can provide guidance based on local, state, and federal regulations and may have specific protocols for compounds of this nature.
Summary of Known Data for this compound
While detailed disposal information is not available, the following data has been compiled from publicly accessible sources.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 110763-24-1 |
| Primary Function | Androgen Receptor (AR) Antagonist |
| Reported Activity | Potent inhibitor of AR transcriptional activity (IC50 = 0.3 µM) and demonstrates strong androgen displacement. It has also been shown to induce AR degradation.[1] |
| Known Hazards | As a biologically active molecule designed to interact with a specific pathway, it should be handled with care to avoid exposure. The specific toxicological properties are not well-documented in publicly available sources. |
| Storage Recommendations | Store at room temperature in the continental US; however, this may vary in other locations. Always refer to the supplier's Certificate of Analysis for specific storage conditions.[1] |
General Protocol for the Disposal of Research Chemicals
In the absence of a specific SDS for this compound, the following step-by-step procedure for the disposal of a research chemical with unknown hazards should be implemented. This protocol is based on standard safe laboratory practices.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Maintain separate waste containers for solid and liquid forms of this compound.
3. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, weigh boats, and pipette tips that have come into contact with this compound should be collected in a designated, sealed plastic bag or a clearly labeled, leak-proof container.
-
Unused Compound: The original container with any remaining solid this compound should be securely closed.
4. Liquid Waste Disposal:
-
Solutions: Any solutions containing this compound should be collected in a dedicated, sealed, and shatter-proof waste container.
-
Container Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
5. Labeling and Storage of Waste:
-
All waste containers must be clearly and accurately labeled.
-
Store waste containers in a designated, secure secondary containment area away from general lab traffic.
6. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste, including the chemical name and quantity.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
References
Essential Safety and Logistical Information for Handling VPC-3033
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical guidance for the handling and disposal of VPC-3033, a potent androgen receptor antagonist. The information herein is intended to supplement, not replace, institutional safety procedures and a thorough risk assessment prior to commencing any experimental work.
Personal Protective Equipment (PPE)
Due to its nature as a potent research compound, likely in powdered form, a stringent PPE protocol is mandatory to prevent inhalation, dermal, and ocular exposure. The following table outlines the recommended PPE for handling this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (required even with a fume hood). | High risk of aerosolization and inhalation of the potent powder. Full respiratory protection and multiple barrier layers are essential to minimize exposure. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves. | Reduced risk of aerosolization compared to handling the powder, but the potential for splashes and spills remains. |
| General Laboratory Operations | - Standard lab coat.- Safety glasses.- Nitrile gloves. | Basic protection against accidental contact with contaminated surfaces. |
Operational Plan: Weighing and Solution Preparation of this compound
This protocol details a step-by-step procedure for safely weighing this compound powder and preparing a stock solution.
Experimental Workflow
Caption: Workflow for Safe Handling and Solution Preparation of this compound.
Mechanism of Action: Androgen Receptor Signaling Pathway
This compound functions as an antagonist to the androgen receptor (AR). Understanding the AR signaling pathway is crucial for interpreting experimental results. In prostate cancer, this pathway is often a key driver of disease progression.
Caption: Simplified Androgen Receptor (AR) Signaling Pathway and the inhibitory action of this compound.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to ensure laboratory and environmental safety. All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | - Keep in its original, tightly sealed container.- Label as "Hazardous Waste: this compound".- Segregate from other chemical waste.- Arrange for disposal through your institution's certified hazardous waste management service. |
| Contaminated Labware (e.g., vials, pipette tips, weighing paper) | - Collect in a designated, puncture-resistant, and sealable hazardous waste container.- Label the container "Hazardous Waste" with a clear indication of the contents (e.g., "this compound contaminated sharps").- Do not overfill the container. |
| Contaminated PPE (e.g., gloves, lab coat, sleeves) | - Carefully doff to avoid self-contamination.- Place in a designated, sealed hazardous waste bag or container.- Label as "Hazardous Waste: this compound contaminated PPE". |
| Aqueous and Solvent Waste Containing this compound | - Collect in a designated, sealed, and compatible hazardous waste container (e.g., glass for organic solvents).- Do not mix with other waste streams unless compatibility has been confirmed.- Label clearly with "Hazardous Waste" and list all chemical components, including this compound and the solvent(s). |
Disclaimer: This guide is intended for informational purposes only and is based on general safety principles for handling potent chemical compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling any new chemical. A thorough risk assessment must be conducted for all planned experiments involving this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
